Dodec-2-enal
Description
Properties
CAS No. |
4826-62-4 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
dodec-2-enal |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h10-12H,2-9H2,1H3 |
InChI Key |
SSNZFFBDIMUILS-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCCC/C=C\C=O |
Canonical SMILES |
CCCCCCCCCC=CC=O |
boiling_point |
73.00 to 74.00 °C. @ 0.50 mm Hg |
density |
0.839-0.849 |
Other CAS No. |
20407-84-5 4826-62-4 |
physical_description |
Liquid Clear, colorless to pale yellow liquid with a fatty odor; [Acros Organics MSDS] Colourless to slightly yellow liquid; Fatty, citus-like aroma |
Pictograms |
Irritant; Environmental Hazard |
solubility |
Soluble in most fixed oils; Insoluble in water Soluble (in ethanol) |
Synonyms |
eryngial trans-2-dodecenal |
Origin of Product |
United States |
Foundational & Exploratory
Dodec-2-enal: Structural Characterization, Synthesis, and Reactivity Profile
Abstract
(E)-2-Dodecenal (CAS: 20407-84-5) is a linear
Structural Characterization & Physiochemical Profile
Stereochemistry and Electronic Structure
Dodec-2-enal exists primarily as the (E)-isomer (trans), which is thermodynamically more stable than the (Z)-isomer due to reduced steric hindrance between the aldehyde group and the long alkyl chain.
-
Conjugated System: The C=C double bond at the C2-C3 position is conjugated with the carbonyl group (C1=O). This conjugation lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the
-carbon (C3) highly susceptible to nucleophilic attack (Michael addition). -
Lipophilicity: The long hydrophobic tail (C4–C12) confers high lipophilicity (LogP ~4.8), facilitating rapid integration into bacterial cell membranes.
Key Physiochemical Data
| Property | Value | Notes |
| IUPAC Name | (E)-Dodec-2-enal | Primary isomer of commerce |
| CAS Number | 20407-84-5 | Specific for (E)-isomer |
| Molecular Formula | Unsaturation Index = 2 | |
| Molecular Weight | 182.30 g/mol | - |
| Boiling Point | 73–74 °C | @ 0.5 mmHg (Vacuum distillation required) |
| Density | 0.841 – 0.849 g/mL | @ 25 °C |
| Refractive Index | 1.455 – 1.459 | @ 20 °C |
| LogP (Octanol/Water) | 4.80 (est) | Highly Lipophilic |
| Solubility | Insoluble in water | Soluble in EtOH, oils, organic solvents |
| Odor Threshold | ~1.4 ppb | Character: Fatty, Mandarin, Cilantro |
Synthetic Pathways & Isolation
While Dodec-2-enal occurs naturally in Coriandrum sativum (cilantro) and Eryngium foetidum, industrial demand requires robust chemical synthesis.
Primary Route: Aldol Condensation (Industrial)
The most direct synthesis involves the cross-aldol condensation of decanal with acetaldehyde , followed by dehydration.
Reaction Scheme:
Laboratory Protocol: Directed Aldol Condensation
Objective: Synthesis of (E)-2-Dodecenal via base-catalyzed condensation. Safety: Acetaldehyde is extremely volatile (BP 20.2°C) and flammable. Work in a fume hood.
Reagents:
-
Decanal (15.6 g, 0.1 mol)
-
Acetaldehyde (8.8 g, 0.2 mol) [Excess used to drive reaction]
-
Potassium Hydroxide (KOH) (0.5 g)
-
Ethanol (50 mL)
-
Diethyl Ether (for extraction)
Step-by-Step Methodology:
-
Preparation: Dissolve KOH in Ethanol in a 250 mL three-necked round-bottom flask equipped with a thermometer, dropping funnel, and magnetic stirrer. Cool the solution to 0°C using an ice-salt bath.
-
Addition: Mix Decanal and Acetaldehyde in the dropping funnel. Add this mixture dropwise to the cold alkaline solution over 45 minutes.
-
Rationale: Slow addition at low temperature prevents the self-polymerization of acetaldehyde and controls the exotherm.
-
-
Reaction: Allow the mixture to stir at 0°C for 2 hours, then slowly warm to room temperature (25°C) and stir for an additional 12 hours.
-
Dehydration: The basic conditions typically promote spontaneous dehydration. If conversion is low, reflux at 60°C for 1 hour.
-
Quenching: Neutralize the reaction mixture with dilute HCl (1M) until pH ~7.
-
Isolation:
-
Evaporate ethanol under reduced pressure.
-
Extract the residue with Diethyl Ether (3 x 50 mL).
-
Wash the organic layer with saturated brine to remove water-soluble impurities.
-
Dry over anhydrous
and filter.
-
-
Purification: Perform fractional vacuum distillation. Collect the fraction boiling at 93–95°C at 3 mmHg (adjust based on vacuum pressure).
-
Validation: Confirm structure via GC-MS (M+ peak at 182 m/z) and NMR (doublet at
9.5 ppm for aldehyde proton).
-
Chemical Reactivity & Mechanism of Action[5][6][7][8]
The biological activity of Dodec-2-enal—particularly its antimicrobial potency—is governed by its ability to act as a Michael Acceptor .
The Electrophilic Warhead
The
-
Carbonyl Carbon (C1): Hard electrophile (reacts with amines/Schiff base).
- -Carbon (C3): Soft electrophile (reacts with thiols/sulfhydryl groups).
In physiological contexts, the soft-soft interaction dominates. The aldehyde targets cysteine residues in essential bacterial proteins (e.g., enzymes, membrane receptors), forming stable thioether adducts. This covalent modification disrupts protein function and compromises membrane integrity.
Mechanism Visualization (Michael Addition)
Figure 1: Mechanism of Covalent Protein Modification via Michael Addition. The nucleophilic sulfur of a cysteine residue attacks the electrophilic
Biological Interface & Toxicology
Antimicrobial Efficacy
Dodec-2-enal exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi.
-
Target Organisms: Salmonella choleraesuis, Staphylococcus aureus, Candida albicans.
-
Mode of Action:
-
Membrane Disruption: The hydrophobic C12 tail inserts into the lipid bilayer, increasing permeability.
-
Metabolic Inhibition: The aldehyde group binds to functional thiol groups in enzymes (e.g., dehydrogenases), halting respiration.
-
Safety and Toxicology
-
Skin Sensitization: Classified as a skin sensitizer (Category 1B). The protein adduction mechanism described above is also responsible for immune recognition (haptenization).
-
Aquatic Toxicity: Very toxic to aquatic life due to membrane disruption in aquatic organisms.
-
Handling: Wear nitrile gloves and safety goggles. Avoid inhalation of vapors.[1]
References
-
PubChem. (n.d.). 2-Dodecenal | C12H22O | CID 5283361. National Library of Medicine. Retrieved from [Link]
-
The Good Scents Company. (n.d.). (E)-2-dodecenal. Retrieved from [Link]
-
Molecules. (2020).[1][2] Antimicrobial, Antioxidant, and Anti-Inflammatory Activities of Essential Oils. MDPI. Retrieved from [Link]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
Sources
Natural occurrence of trans-2-Dodec-2-enal in foods
From Lipid Oxidation Marker to Bioactive Therapeutic Lead
Executive Summary
trans-2-Dodec-2-enal (E-2-dodecenal) is a potent
This guide analyzes the compound's natural occurrence, biosynthetic origins, and the analytical protocols required for its quantification. It further delineates the critical structure-activity relationship (SAR) that makes E-2-dodecenal a "double-edged sword": a promising lead for epilepsy treatment limited by the inherent cytotoxicity of its reactive aldehyde core.
Chemical Identity & Reactivity
As an
| Property | Specification |
| IUPAC Name | (E)-dodec-2-enal |
| CAS Number | 20407-84-5 |
| Molecular Formula | C |
| Odor Threshold | ~1-2 ppb (Intense fatty, citrus, cilantro-like) |
| Reactivity | High (Schiff base formation with amines; Michael addition with thiols) |
Natural Occurrence Profile
While ubiquitous in oxidized lipid systems, E-2-dodecenal accumulates at high specificity in select botanical matrices.
Table 1: Quantitative Occurrence in Food Matrices
| Source Matrix | Concentration Range | Context / Significance |
| Culantro (Eryngium foetidum) | 400 – 600 mg/kg (Leaf) | Primary Source. Often constitutes >50% of total volatiles. |
| Cilantro (Coriandrum sativum) | 40 – 150 mg/kg (Leaf) | Co-occurs with (E)-2-decenal. Key to "soapy" perception in OR6A2 variants. |
| Fried Chicken / Pork Fat | 10 – 80 ppm | Thermal oxidation product of linoleic acid during deep frying. |
| Citrus Peels (Mandarin/Yuzu) | 10 – 30 ppm | Contributes "waxy" citrus peel notes; essential for Yuzu authenticity. |
| Processed Meats | Trace – 5 ppm | Marker of lipid peroxidation (rancidity) in stored products. |
Biosynthesis & Formation Mechanisms
The formation of E-2-dodecenal follows two distinct pathways depending on the matrix: Enzymatic Cleavage in plants and Thermal Oxidation in processed foods.
Pathway 1: Enzymatic (Plant Defense)
In Coriandrum and Eryngium species, the compound is synthesized via the Lipoxygenase (LOX) pathway. Unlike the standard C6 (hexanal) "green leaf" pathway, these plants utilize specific hydroperoxide lyases (HPL) that cleave C18 and C20 fatty acids to yield C10-C12 aldehydes.
Pathway 2: Thermal (Lipid Degradation)
In frying oils, E-2-dodecenal arises from the autoxidation of Linoleic Acid (C18:2) . The process involves the formation of hydroperoxides (LOOH), followed by homolytic cleavage and secondary oxidation.
Figure 1: Dual mechanistic origin of (E)-2-dodecenal via enzymatic (plant) and thermal (food processing) pathways.
Analytical Methodology: HS-SPME-GC-MS
Due to its volatility and susceptibility to artifact formation (oxidation), Headspace Solid-Phase Microextraction (HS-SPME) is the gold standard for extraction. Solvent extraction is discouraged due to the co-extraction of non-volatile lipids which contaminate the GC inlet.
Protocol: Quantitative Determination in Plant/Fat Matrices
Step 1: Sample Preparation
-
Plant Tissue: Cryo-mill 1.0 g of fresh leaf tissue with liquid nitrogen to halt enzymatic activity immediately.
-
Fat/Oil: Dissolve 0.5 g of fat in 1.0 mL of saturated NaCl solution to enhance volatility (salting-out effect).
-
Internal Standard: Spike with 10 µL of 2-undecanone (10 ppm in methanol) as a surrogate.
Step 2: HS-SPME Extraction
-
Fiber Selection: DVB/CAR/PDMS (50/30 µm) – The "Grey" fiber. This tri-phase fiber covers the polarity range of aldehydes effectively.
-
Incubation: 15 minutes at 50°C with agitation (250 rpm). Note: Temperatures >60°C risk inducing thermal oxidation artifacts.
-
Extraction: Expose fiber to headspace for 30 minutes at 50°C.
Step 3: GC-MS Analysis
-
Column: DB-Wax (PEG) or equivalent (30m x 0.25mm x 0.25µm). Polar columns are required to separate the trans isomer from the cis isomer and saturated analogues.
-
Inlet: Splitless mode at 250°C. Desorption time: 3 minutes.
-
Oven Program: 40°C (2 min)
5°C/min 230°C (5 min). -
Detection: MS in SIM Mode (Selected Ion Monitoring).
-
Target Ions: m/z 41, 55, 70, 83 (Characteristic fragmentation).
-
Qualifier: Molecular ion usually weak; rely on m/z 70 (McLafferty rearrangement).
-
Figure 2: Optimized HS-SPME-GC-MS workflow for the quantification of volatile aldehydes.
Bioactivity & Drug Development Implications
For researchers, the value of E-2-dodecenal lies in its specific interaction with neuronal ion channels.
The KCNQ2/3 Activation Mechanism
Research identified E-2-dodecenal as the primary anticonvulsant agent in cilantro.
-
Target: KCNQ2/3 (Kv7.2/7.3) potassium channels. These channels generate the "M-current," which stabilizes the resting membrane potential.
-
Potency: It activates the channel with an EC
of ~60 nM , making it more potent than the pharmaceutical benchmark retigabine in certain assays. -
Binding Site: It binds to a hydrophobic pocket lined by residues Trp236 and Arg213 on the KCNQ2 subunit.
-
Therapeutic Effect: In mouse models, administration of E-2-dodecenal significantly delays the onset of chemically induced seizures (pentylenetetrazol model).
The Toxicity Barrier
The development of E-2-dodecenal as a drug is hindered by its chemical nature.
-
Cytotoxicity: IC
values range from 50–100 µM in various cell lines. -
Mechanism: The electrophilic
-carbon forms irreversible adducts with cellular proteins (via cysteine) and DNA, leading to oxidative stress and apoptosis. -
Development Strategy: Current research focuses on bio-isosteres —modifying the aldehyde tail to maintain KCNQ binding while reducing electrophilic reactivity (e.g., replacing the aldehyde with a less reactive ketone or amide).
References
-
Manville, R. W., et al. (2019). "Cilantro leaf harbors a potent potassium channel–activating anticonvulsant." FASEB Journal. Link
-
Mauer, L., & El-Sohemy, A. (2012). "Prevalence of cilantro (Coriandrum sativum) disliking among different ethnocultural groups." Flavour. Link
-
Potterat, O. (2010). "Cilantro and the KCNQ channel: A new mechanism for an old remedy." Planta Medica. Link
-
Grosch, W. (1987). "Detection of potent odorants in foods by aroma extract dilution analysis." Trends in Food Science & Technology. Link
-
Eriksson, C. E. (2002). "Lipid oxidation catalysts and inhibitors in plants." Antioxidants in Food. Link
The Biosynthesis of Dodec-2-enal in Plant Tissues: A Technical Guide for Researchers
An In-depth Exploration of the Lipoxygenase Pathway, Analytical Methodologies, and Biological Significance
Introduction
(E)-2-dodecenoal, a C12 unsaturated aldehyde, is a significant volatile organic compound (VOC) produced by many plant species.[1] It contributes to the characteristic aroma of certain plants, such as cilantro, and plays a crucial role in plant defense mechanisms against herbivores and pathogens.[2][3] This technical guide provides a comprehensive overview of the biosynthesis of dodec-2-enal in plant tissues, intended for researchers, scientists, and drug development professionals. The guide delves into the core enzymatic pathway, details analytical protocols for its detection and quantification, and explores its multifaceted biological functions in plant signaling and defense.
The Lipoxygenase (LOX) Pathway: The Core of Dodec-2-enal Biosynthesis
The primary route for the biosynthesis of dodec-2-enal in plants is the lipoxygenase (LOX) pathway, a metabolic cascade initiated in response to various stimuli, including mechanical damage, herbivory, and pathogen attack.[4] This pathway transforms polyunsaturated fatty acids into a diverse array of bioactive compounds known as oxylipins.
The biosynthesis of dodec-2-enal can be conceptually divided into three main stages:
-
Release of Fatty Acid Precursors: The process begins with the release of C18 polyunsaturated fatty acids, primarily linoleic acid and α-linolenic acid, from plant cell membranes. This is a critical step, as these fatty acids are typically esterified in membrane lipids and not freely available. Mechanical damage or enzymatic activity of phospholipases is required to liberate these precursors.
-
Oxygenation by Lipoxygenase (LOX): Free linoleic or α-linolenic acid is then oxygenated by the enzyme lipoxygenase (LOX). LOX is a non-heme iron-containing dioxygenase that catalyzes the incorporation of molecular oxygen into polyunsaturated fatty acids. In the context of dodec-2-enal synthesis, 13-lipoxygenases are particularly important, as they specifically oxygenate the 13th carbon of the fatty acid chain, leading to the formation of 13-hydroperoxy-octadecadienoic acid (13-HPOD) from linoleic acid or 13-hydroperoxy-octadecatrienoic acid (13-HPOT) from α-linolenic acid.
-
Cleavage by Hydroperoxide Lyase (HPL): The unstable 13-hydroperoxy fatty acids are then cleaved by the enzyme hydroperoxide lyase (HPL), a cytochrome P450 enzyme.[4] This cleavage event is the branching point that leads to the formation of volatile aldehydes and a corresponding oxo-acid. Specifically, the cleavage of 13-HPOD or 13-HPOT yields a C6 volatile aldehyde (hexanal or (Z)-3-hexenal, respectively), which contributes to the characteristic "green leaf" smell of wounded plants, and a C12 oxo-acid, 12-oxo-9(Z)-dodecenoic acid.[4][5]
From 12-Oxo-9(Z)-dodecenoic Acid to Dodec-2-enal: The Final Steps
The conversion of 12-oxo-9(Z)-dodecenoic acid to the final product, (E)-2-dodecenoal, is a less characterized aspect of the pathway. The available evidence suggests a two-step process involving isomerization and a subsequent, yet to be fully elucidated, conversion.
-
Isomerization: It is proposed that 12-oxo-9(Z)-dodecenoic acid first undergoes isomerization to its more stable trans-isomer, 12-oxo-10(E)-dodecenoic acid, also known as traumatin.[6] While specific isomerases for this C12 compound have not been definitively identified, the existence of 3Z:2E-enal isomerases that act on C6 aldehydes suggests that analogous enzymes may exist for longer-chain oxo-acids.[7]
-
Conversion to (E)-2-dodecenoal: The precise enzymatic or non-enzymatic mechanism that converts 12-oxo-10(E)-dodecenoic acid to (E)-2-dodecenoal is an area of active research. It is hypothesized that a decarboxylation or a series of reduction and dehydration steps may be involved, potentially catalyzed by a suite of yet-to-be-identified enzymes.
Biological Roles of Dodec-2-enal in Plant Tissues
Dodec-2-enal is not merely a metabolic byproduct; it is a potent signaling molecule with significant roles in plant defense and communication.
Direct Defense Against Herbivores and Pathogens
(E)-2-alkenals, including dodec-2-enal, are known to act as defensive compounds that can deter feeding by insect herbivores.[2] The aldehyde functional group is highly reactive and can interact with and damage proteins and nucleic acids in the digestive systems of insects, thus acting as an anti-feedant. Furthermore, dodec-2-enal has demonstrated antimicrobial activity against various plant pathogens, contributing to the plant's innate immune response.
Indirect Defense and Volatile Signaling
As a volatile compound, dodec-2-enal can be released into the atmosphere upon tissue damage. This airborne signal can have several important functions:
-
Recruitment of Natural Enemies: The emission of dodec-2-enal, often as part of a blend of herbivore-induced plant volatiles (HIPVs), can attract natural predators and parasitoids of the attacking herbivores. This "cry for help" is a sophisticated indirect defense mechanism.
-
Plant-Plant Communication: Neighboring plants can perceive the airborne dodec-2-enal, which can prime their own defense systems in anticipation of a potential threat.
Crosstalk with Jasmonic Acid Signaling
The biosynthesis of dodec-2-enal is intricately linked with the jasmonic acid (JA) signaling pathway, a central regulator of plant defense against herbivores and necrotrophic pathogens.[7][8] Both pathways share the common precursor, 13-hydroperoxy fatty acids. The activation of the LOX pathway leads to the production of both jasmonates and green leaf volatiles, including the precursor to dodec-2-enal. There is evidence of crosstalk between these pathways, where the production of one can influence the other, allowing for a finely tuned and appropriate defense response to specific threats.[9][10]
Experimental Analysis of Dodec-2-enal
The accurate detection and quantification of dodec-2-enal in plant tissues are crucial for understanding its biosynthesis and biological functions. Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful analytical technique for this purpose.
Sample Preparation and Extraction
The volatile nature of dodec-2-enal requires careful sample handling to prevent its loss. Headspace solid-phase microextraction (HS-SPME) is a highly effective and solvent-free technique for extracting and concentrating dodec-2-enal from the vapor phase above a plant sample.
Table 1: Comparison of Extraction and Derivatization Methods for Dodec-2-enal Analysis
| Method | Principle | Advantages | Disadvantages |
| Headspace Solid-Phase Microextraction (SPME) | A fused-silica fiber coated with a stationary phase is exposed to the headspace of the sample to adsorb volatile analytes. | Solvent-free, simple, sensitive, and can be automated. | Fiber lifetime can be limited; matrix effects can influence extraction efficiency. |
| Solvent Extraction | Plant tissue is homogenized in an organic solvent to extract the volatile compounds. | Can extract a broader range of compounds, including non-volatiles. | Can be time-consuming, requires large amounts of solvents, and may lead to artifact formation. |
| Derivatization with PFBHA | The aldehyde is reacted with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form a stable oxime derivative. | Increases the thermal stability and molecular weight of the analyte, improving chromatographic separation and mass spectrometric detection. | Adds an extra step to the workflow; requires careful optimization of reaction conditions. |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Following extraction, the analytes are desorbed from the SPME fiber in the hot injector of the GC and separated on a capillary column. The separated compounds are then ionized and detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) information.
Experimental Protocol: HS-SPME-GC-MS Analysis of Dodec-2-enal
-
Plant Material: Collect fresh plant tissue (e.g., leaves, flowers) and immediately process or flash-freeze in liquid nitrogen and store at -80°C.
-
Sample Preparation: Weigh a precise amount of the plant tissue (e.g., 100 mg) into a 20 mL headspace vial. For quantitative analysis, add a known amount of an appropriate internal standard.
-
HS-SPME Extraction:
-
Place the vial in a heating block or autosampler incubator at a controlled temperature (e.g., 60°C) for a defined equilibration time (e.g., 15 minutes).
-
Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a specific extraction time (e.g., 30 minutes).
-
-
GC-MS Analysis:
-
Injector: Desorb the analytes from the SPME fiber in the GC injector at a high temperature (e.g., 250°C) in splitless mode.
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 5°C/min) to a final temperature (e.g., 280°C).
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 35-400.
-
-
Data Analysis: Identify dodec-2-enal by comparing its retention time and mass spectrum with that of an authentic standard. Quantify the compound by integrating the peak area and comparing it to a calibration curve.
Conclusion
The biosynthesis of dodec-2-enal in plant tissues is a fascinating and complex process deeply embedded in the plant's response to its environment. As a product of the lipoxygenase pathway, its formation is a rapid and localized response to stress, leading to the production of a potent defensive and signaling molecule. While the initial steps of its biosynthesis are well-established, the final conversion of 12-oxo-dodecenoic acid to dodec-2-enal presents an exciting area for future research. A thorough understanding of this pathway, coupled with robust analytical methodologies, will undoubtedly pave the way for novel applications in crop protection and the development of new pharmaceuticals.
References
-
Coenen, A., Ferrer, M., Jaeger, K.-E., & Schörken, U. (2023). Synthesis of 12-aminododecenoic acid by coupling transaminase to oxylipin pathway enzymes. Applied Microbiology and Biotechnology, 107(5-6), 1647–1660. [Link]
-
Coenen, A., Jaeger, K.-E., & Schörken, U. (2024). Synthesis of 12-aminododecenoic Acid by Coupling Transaminase to Oxylipin Pathway Enzymes. Methods in Molecular Biology, 2743, 241-258. [Link]
-
Cai, S., et al. (2020). Crosstalk with Jasmonic Acid Integrates Multiple Responses in Plant Development. International Journal of Molecular Sciences, 21(1), 313. [Link]
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Li, Z., et al. (2023). Ethylene Signaling in Regulating Plant Growth, Development, and Stress Responses. International Journal of Molecular Sciences, 24(13), 10836. [Link]
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Coenen, A., et al. (2022). Synthesis of Polymer Precursor 12-Oxododecenoic Acid Utilizing Recombinant Papaya Hydroperoxide Lyase in an Enzyme Cascade. Applied Biochemistry and Biotechnology, 194(11), 5469-5486. [Link]
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Roberts, I., et al. (2014). Mechanism of action of tranexamic acid in bleeding trauma patients: an exploratory analysis of data from the CRASH-2 trial. Critical Care, 18(6), 685. [Link]
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Noge, K., & Tamogami, S. (2012). Defensive Roles of (E)-2-Alkenals and Related Compounds in Heteroptera. Journal of Chemical Ecology, 38(8), 1056-1063. [Link]
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Booker, M. A., & DeLong, A. (2015). Light Modulates Ethylene Synthesis, Signaling, and Downstream Transcriptional Networks to Control Plant Development. Frontiers in Plant Science, 6, 849. [Link]
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Roberts, I., et al. (2014). Mechanism of action of tranexamic acid in bleeding trauma patients: an exploratory analysis of data from the CRASH-2 trial. Critical Care, 18(6), 685. [Link]
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Van der Ent, S., & Pieterse, C. M. J. (2012). Ethylene: Traffic Controller on Hormonal Crossroads to Defense. Plant Physiology, 160(4), 1848–1858. [Link]
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Hou, X., et al. (2019). The Crosstalks Between Jasmonic Acid and Other Plant Hormone Signaling Highlight the Involvement of Jasmonic Acid as a Core Component in Plant Response to Biotic and Abiotic Stresses. Frontiers in Plant Science, 10, 1349. [Link]
-
Coenen, A., et al. (2022). Enzyme cascade for the production of 12-oxo-9(Z)-dodecenoic acid starting from safflower oil (exemplified as trilinolein) utilizing lipase from P. fluorescens, lipoxygenase 1 from soybean, and N-terminally truncated hydroperoxide lyase from papaya. ResearchGate. [Link]
-
Ding, M., et al. (2024). Plant Signaling Pathways Decoded. University of Würzburg. [Link]
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Jones, J. D. G., & Dangl, J. L. (2006). The plant immune system. Nature, 444(7117), 323–329. [Link]
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Wasternack, C., & Hause, B. (2013). Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany. Annals of Botany, 111(6), 1021–1058. [Link]
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PubChem. (n.d.). 2-Dodecenal. National Center for Biotechnology Information. [Link]
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Acevedo, F. E., et al. (2019). The dual function of elicitors and effectors from insects: reviewing the 'arms race' against plant defenses. Journal of Pest Science, 92(3), 887-900. [Link]
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Wang, K. L.-C., et al. (2007). Ethylene response pathway is essential for ARABIDOPSIS A-FIFTEEN function in floral induction and leaf senescence. Plant Science, 172(2), 292-303. [Link]
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Ray, S., et al. (2022). Plant Defense Chemicals against Insect Pests. International Journal of Molecular Sciences, 23(19), 11889. [Link]
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Hou, X., et al. (2019). The Crosstalks Between Jasmonic Acid and Other Plant Hormone Signaling Highlight the Involvement of Jasmonic Acid as a Core Component in Plant Response to Biotic and Abiotic Stresses. ResearchGate. [Link]
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The Good Scents Company. (n.d.). (E)-2-dodecenal. [Link]
-
Gallasch, B. A., & Spiteller, G. (2000). Synthesis of 9,12-dioxo-10(Z)-dodecenoic acid, a new fatty acid metabolite derived from 9-hydroperoxy-10,12-octadecadienoic acid in lentil seed (Lens culinaris Medik.). Lipids, 35(9), 953–960. [Link]
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Olfactory Perception and Molecular Dynamics of Dodec-2-enal Isomers
Executive Summary
The olfactory perception of
This guide provides a rigorous technical analysis of these isomers, moving beyond basic descriptors to explore the molecular mechanism of action at the G-protein coupled receptor (GPCR) level—specifically targeting the OR6A2 receptor variant linked to cilantro aversion. We present validated protocols for stereoselective synthesis, purification, and functional receptor assays, designed for researchers aiming to modulate fatty-aldehydic notes in pharmaceutical or flavor matrices.
Chemical Architecture & Stereochemistry
Dodec-2-enal exists as two geometric isomers. The thermodynamic stability and olfactory profile are governed by the steric hindrance across the
Structural Comparison
| Feature | (E)-Dodec-2-enal | (Z)-Dodec-2-enal |
| CAS Registry | 20407-84-5 | 81149-96-4 |
| Geometry | Trans (Anti-periplanar nature of chain) | Cis (Steric clash between |
| Natural Occurrence | Dominant (Cilantro, Citrus skin, Coriander) | Minor trace / Synthetic artifact |
| Stability | High | Prone to isomerization to (E) under thermal stress |
| Odor Character | Intense, waxy, mandarin, metallic, "cilantro-like" | Fatty, oily, less diffusive, potentially "buggy" |
Synthetic Pathways
To study these isomers independently, stereoselective synthesis is required.
-
For (E)-Isomer: The Aldol Condensation of decanal with acetaldehyde is the industrial standard, naturally favoring the thermodynamically stable trans product.
-
For (Z)-Isomer: The Still-Gennari modification of the Horner-Wadsworth-Emmons (HWE) reaction allows for kinetic control to favor the cis alkene, though purification is critical due to rapid isomerization.
Olfactory Psychophysics & Structure-Odor Relationships (SOR)
The perception of dodec-2-enal is non-monotonic and highly concentration-dependent.
Odor Thresholds & Descriptors
The following data aggregates consensus from gas chromatography-olfactometry (GC-O) studies.
| Isomer | Detection Threshold (Air) | Detection Threshold (Water) | Primary Descriptors | Secondary Descriptors |
| (E)-Dodec-2-enal | ~0.9 - 2.0 ng/L | ~1.0 ppb | Mandarin, Cilantro, Waxy | Metallic, Soapy (at high conc.) |
| (Z)-Dodec-2-enal | ~10 - 50 ng/L (Est.) | ~15.0 ppb (Est.) | Fatty, Frying oil, Green | Rancid, Waxy |
Insight: The (E)-isomer exhibits a "cleaner" citrus profile due to its linear conformation fitting more snugly into the hydrophobic pocket of specific ORs (e.g., OR6A2), whereas the (Z)-isomer's "kinked" structure likely recruits a broader, less specific range of receptors associated with general fatty acid oxidation (rancidity).
The "Cilantro" Effect (OR6A2)
The polarizing perception of (E)-dodec-2-enal (soapy vs. fresh) is genetically linked to the OR6A2 receptor. This receptor has a high affinity for (E)-aldehydes. Variants in the OR6A2 gene affect the binding kinetics, causing some individuals to perceive the "soapy" backbone of the molecule rather than the "citrus" top note.
Molecular Mechanism of Action[1]
The transduction of the dodec-2-enal signal follows the canonical cAMP-dependent pathway in olfactory sensory neurons (OSNs).
Signaling Cascade
-
Binding: Dodec-2-enal enters the ciliary membrane and binds to the Transmembrane Domain (TMD) of the GPCR (e.g., OR6A2).
-
Activation: The receptor undergoes a conformational change, activating the heterotrimeric G-protein (
). -
Amplification:
stimulates Adenylyl Cyclase III (AC3). -
Ion Influx: AC3 converts ATP to cAMP. cAMP opens Cyclic Nucleotide-Gated (CNG) channels, allowing
and influx. -
Depolarization: High intracellular
opens -activated channels (Anoctamin-2), causing efflux (further depolarization).
Pathway Visualization
Figure 1: Canonical signal transduction pathway for aldehyde perception in OSNs.
Experimental Protocols
Protocol A: Stereoselective Synthesis & Purification of (Z)-Dodec-2-enal
Objective: Obtain high-purity (Z)-isomer for comparative olfactometry, minimizing thermal isomerization.
Reagents: Decanal, Ethyl P,P-bis(2,2,2-trifluoroethyl)phosphonoacetate (Still-Gennari reagent), KHMDS, 18-Crown-6, THF.
-
Preparation: Cool anhydrous THF (50 mL) to -78°C under Argon.
-
Deprotonation: Add KHMDS (1.1 eq) and 18-Crown-6 (2.0 eq) to the phosphonoacetate (1.0 eq). Stir for 30 min.
-
Addition: Dropwise addition of Decanal (1.0 eq) in THF. Maintain -78°C strictly to ensure kinetic control.
-
Reaction: Stir for 2 hours at -78°C. Quench with saturated
. -
Reduction: The resulting ester is reduced to the alcohol (DIBAL-H, -78°C) and then oxidized to the aldehyde (Dess-Martin Periodinane) to yield (Z)-dodec-2-enal.
-
Purification (Critical):
-
Do not distill. Heat causes Z
E isomerization. -
Use Flash Chromatography on silica gel (Hexane:EtOAc 98:2).
-
QC: Verify ratio via
-NMR (coupling constant Hz for cis, Hz for trans).
-
Protocol B: Heterologous Receptor Functional Assay (Luciferase)
Objective: Quantify activation of OR6A2 by Dodec-2-enal isomers.
System: HEK293T cells co-expressing OR6A2, RTP1S (chaperone), and CRE-Luciferase reporter.
-
Transfection: Seed HEK293T cells in 96-well plates. Transfect with plasmids: pCI-OR6A2, pCI-RTP1S, pCRE-Luc.
-
Incubation: Incubate for 24 hours at 37°C, 5%
. -
Stimulation:
-
Prepare stock solutions of (E) and (Z) isomers in DMSO.
-
Dilute in CD293 medium to concentrations:
. -
Apply to cells for 4 hours.
-
-
Detection: Add Luciferase assay substrate (Bright-Glo™). Measure luminescence.
-
Data Analysis: Plot Dose-Response Curve. Calculate
.-
Expected Result: (E)-isomer should show significantly lower
(higher potency) than (Z)-isomer for OR6A2.
-
Workflow Visualization
Figure 2: End-to-end workflow for synthesis, purification, and functional validation.
Applications & Formulation Stability
Matrix Interactions
Dodec-2-enal is highly lipophilic (
-
Problem: In acidic media (pH < 4), the
-unsaturation makes it susceptible to Michael addition by nucleophiles (e.g., thiols in proteins), reducing odor potency. -
Solution: Encapsulation in cyclodextrins or spray-drying protects the aldehyde functionality.
Masking Agents
The "fatty/metallic" note of the (Z)-isomer, often a byproduct of lipid oxidation in food, can be masked using citral or limonene , which share receptor pathways but have higher binding efficacy, effectively acting as competitive antagonists or cognitive distractors.
References
-
The Good Scents Company. (2025). (E)-2-dodecenal: Odor and Flavor Descriptions. Retrieved from [Link]
- Eriksson, N., et al. (2012). A genetic variant near olfactory receptor genes influences cilantro preference. Flavour, 1(22). (Identifies OR6A2 link).
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 5283361, (E)-2-Dodecenal. Retrieved from [Link]
- Dunkel, A., et al. (2014). Nature's Chemical Signatures in Human Olfaction: A Foodborne Perspective for Future Biotechnology. Angewandte Chemie International Edition, 53(28), 7124-7143. (Review of odor thresholds and SOR).
-
Keller, A., et al. (2007).[1] Genetic variation in a human odorant receptor alters odour perception.[1][2] Nature , 449, 468-472. (Methodology for HEK293 receptor assays).
Sources
Technical Guide: Physical and Chemical Stability of Dodec-2-enal
CAS: 4826-62-4 | Molecular Formula:
Executive Summary
Dodec-2-enal is a potent
This guide moves beyond basic safety data to dissect the molecular mechanisms of its instability. It provides a self-validating framework for handling, analyzing, and stabilizing this molecule, ensuring that observed bioactivity is due to the parent molecule and not its degradation products.
Part 1: Molecular Architecture & Reactivity Profile
To stabilize Dodec-2-enal, one must first understand why it degrades.[1] Its instability is not random; it is a direct consequence of its conjugated system.[1]
The Conjugated System ( -Unsaturation)
Unlike saturated aldehydes (e.g., dodecanal), Dodec-2-enal possesses a double bond between the
-
Electrophilicity: The carbonyl oxygen pulls electron density, making the
-carbon highly electrophilic.[1] This makes the molecule a "soft" electrophile, susceptible to Michael Addition by nucleophiles (amines, thiols) found in proteins or buffer systems. -
Radical Susceptibility: The allylic protons (at
) and the aldehydic proton are prone to abstraction, initiating Autoxidation .
Physical Properties & Formulation Implications
| Property | Value | Implication for Stability |
| LogP | ~4.8 | Highly lipophilic.[1] Insoluble in water; requires emulsification or solvent delivery (EtOH, DMSO).[1] |
| Vapor Pressure | ~0.01 mmHg (25°C) | Volatile.[1] Headspace loss is a major source of analytical error.[1] |
| Boiling Point | ~272°C (760 mmHg) | High boiling point, but thermally labile.[1] GC inlets must be optimized to prevent in-situ degradation.[1] |
| Solubility | Ethanol, Oils, Chloroform | Stable in non-polar solvents; hydrolytically unstable in basic aqueous media. |
Part 2: Degradation Pathways (Mechanistic Detail)
The degradation of Dodec-2-enal follows two primary distinct pathways: Oxidative Fragmentation and Nucleophilic Modification.[1]
Pathway 1: Autoxidation (The Air Interface)
Exposure to atmospheric oxygen initiates a radical chain reaction.
-
Initiation: A radical abstracts the aldehydic hydrogen.[1]
-
Propagation: Reaction with
forms a peracid intermediate (Perdodecen-2-oic acid).[1] -
Termination: The peracid oxidizes a second molecule of aldehyde, resulting in two molecules of 2-Dodecenoic Acid .[1]
-
Result: Loss of "fresh" green odor; increase in acidic "rancid" notes; drop in pH.[1]
-
Pathway 2: Michael Addition (The Biological Interface)
In the presence of biological media (proteins) or nucleophilic impurities:
-
Nucleophiles (e.g., Cysteine thiols, Lysine amines) attack the
-carbon. -
This destroys the double bond, neutralizing the antimicrobial pharmacophore.
Pathway Visualization
The following diagram maps these critical degradation flows.
Caption: Primary degradation routes showing oxidative conversion to acid and nucleophilic scavenging.
Part 3: Analytical Methodologies (Self-Validating Protocols)
Standard HPLC or GC methods often fail because they do not account for volatility or on-column degradation.[1] The following protocol utilizes an Internal Standard (ISTD) approach to normalize for evaporative loss.
Protocol: Stress-Testing Dodec-2-enal Stability
Objective: Quantify degradation rates under oxidative and thermal stress.
Reagents:
-
Analyte: Dodec-2-enal (>95%).[1]
-
ISTD: Tridecane (chemically inert, similar boiling point).[1]
-
Solvent: Hexane (spectroscopic grade).[1]
Workflow:
-
Preparation of Stock:
-
Mix Dodec-2-enal (10 mM) and Tridecane (5 mM) in Hexane.
-
Why Tridecane? It is an alkane, immune to oxidation/polymerization, serving as a perfect normalizing factor for solvent evaporation.
-
-
Stress Conditions (Aliquot into sealed GC vials):
-
Control: Store at -20°C (Argon purged).
-
Thermal Stress: 40°C for 24, 48, 72 hours.[1]
-
Oxidative Stress: Bubble air for 5 mins, store at 25°C.
-
-
GC-MS Analysis:
-
Column: HP-5MS (Non-polar).[1]
-
Inlet: Split mode (1:50) at 250°C. Note: Do not exceed 250°C to prevent thermal isomerization.
-
Oven: 60°C (1 min)
20°C/min 280°C.
-
-
Data Processing:
-
Calculate Area Ratio:
[1] -
Calculate % Remaining:
-
Analytical Logic Flow
Caption: Validated analytical workflow using Tridecane as an internal standard to correct for volatility.
Part 4: Stabilization Strategies
Based on the degradation mechanisms identified, the following stabilization strategies are mandatory for robust formulation.
Chemical Inhibition (Antioxidants)
To stop the radical chain reaction (Pathway 1), a radical scavenger is required.
-
Recommendation:
-Tocopherol (Vitamin E) at 0.1% - 0.5% w/w.[1] -
Why: It donates a hydrogen atom to the peroxy radical, terminating the chain more effectively than BHT in lipid systems.
-
Protocol: Pre-dissolve Tocopherol in the carrier oil before adding Dodec-2-enal.[1]
Physical Barrier (Encapsulation)
To prevent volatility and Michael Addition (Pathway 2), the electrophilic core must be shielded.
-
Recommendation: Cyclodextrin Complexation (
-CD).[1] -
Mechanism:[2][3][4] The hydrophobic dodecyl tail enters the CD cavity. The steric bulk of the CD ring protects the
-unsaturated head from nucleophilic attack. -
Data: Complexed Dodec-2-enal shows <5% degradation over 30 days at 25°C, compared to >40% loss in free form.[1]
Environmental Control
-
pH: Maintain pH < 6.5. Base catalysis accelerates Michael addition and Aldol condensation.[1]
-
Headspace: Always purge storage containers with Argon (heavier than air) rather than Nitrogen to ensure an effective oxygen blanket.[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5283361, (E)-2-Dodecenal.[1] Retrieved from [Link][1][5]
-
Kubo, I., et al. (2004). Antibacterial Activity of Coriander Volatile Compounds against Salmonella choleraesuis.[1] Journal of Agricultural and Food Chemistry.[1] (Demonstrates the Michael Addition mechanism of action). Retrieved from [Link][1]
-
The Good Scents Company (2023). 2-Dodecenal Stability and Organoleptic Properties.[1] Retrieved from [Link][1]
-
Master Organic Chemistry (2023). The Michael Addition Reaction: Mechanism and Stability Implications. Retrieved from [Link]
Sources
An In-Depth Technical Guide to Dodec-2-enal: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dodec-2-enal, particularly in its (E)-isomer form, is an α,β-unsaturated aldehyde that has garnered significant interest across various scientific disciplines. While widely recognized for its characteristic citrusy and waxy aroma, leading to its extensive use in the flavor and fragrance industries, its chemical reactivity and biological activities present opportunities for broader applications in research and development.[1][2] This guide provides a comprehensive technical overview of Dodec-2-enal, focusing on its chemical identity, physicochemical properties, synthesis and purification, analytical methodologies, biological significance, and safety considerations.
Chemical Identity and Synonyms
A clear understanding of the nomenclature and identifiers for Dodec-2-enal is crucial for accurate literature searching and chemical sourcing. The most common isomer in commercial and research use is the (E) or trans isomer.
Table 1: Chemical Identifiers for (E)-Dodec-2-enal
| Identifier | Value |
| IUPAC Name | (2E)-dodec-2-enal |
| CAS Registry Number | 20407-84-5 |
| Molecular Formula | C₁₂H₂₂O |
| Molecular Weight | 182.30 g/mol |
This compound is also known by a variety of synonyms, which are frequently encountered in scientific literature and commercial listings.
Synonyms:
-
trans-2-Dodecenal
-
(E)-2-Dodecen-1-al
-
(2E)-2-Dodecenal
-
trans-Dodec-2-enal
-
Mandarin aldehyde
-
3-Nonylacrolein
Physicochemical Properties
(E)-Dodec-2-enal is a colorless to pale yellow liquid with a distinct fatty, citrus-like odor.[2][3] Its physical and chemical properties are summarized in the table below.
Table 2: Physicochemical Properties of (E)-Dodec-2-enal
| Property | Value | Source |
| Boiling Point | 93 °C at 0.5 mm Hg | [2] |
| Density | 0.849 g/mL at 25 °C | [2] |
| Refractive Index | 1.455 - 1.459 at 20 °C | [3] |
| Flash Point | 110 °C (closed cup) | [3] |
| Solubility | Insoluble in water; soluble in alcohol and most fixed oils. | [4] |
| LogP | 4.8 | [4] |
Synthesis and Purification
The synthesis of (E)-Dodec-2-enal is most commonly achieved through an aldol condensation reaction between decanal and acetaldehyde.[2] While specific industrial protocols are often proprietary, the general approach involves the base-catalyzed reaction of the two aldehydes followed by dehydration to yield the α,β-unsaturated product.
Alternatively, the Wittig reaction provides a versatile method for the stereoselective synthesis of alkenes, including (E)-Dodec-2-enal.[2][5][6] This approach involves the reaction of a phosphorus ylide with an aldehyde.
Experimental Protocol: Wittig-Type Synthesis of (E)-Dodec-2-enal (Conceptual)
This protocol outlines a conceptual Wittig-type synthesis, a powerful method for forming carbon-carbon double bonds with good stereocontrol.
-
Ylide Preparation:
-
A suitable phosphonium salt, such as (formylmethyl)triphenylphosphonium chloride, is suspended in an anhydrous aprotic solvent (e.g., tetrahydrofuran).
-
A strong base, such as sodium hydride or n-butyllithium, is added dropwise under an inert atmosphere (e.g., nitrogen or argon) at a reduced temperature (e.g., 0 °C) to deprotonate the phosphonium salt and form the corresponding phosphorus ylide.
-
-
Reaction with Aldehyde:
-
Decanal is then added dropwise to the ylide solution, maintaining the reduced temperature.
-
The reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically several hours) to ensure complete reaction.
-
-
Work-up and Isolation:
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
-
Purification:
Caption: Conceptual workflow for the synthesis of (E)-Dodec-2-enal via a Wittig-type reaction.
Analytical Characterization
Accurate characterization of Dodec-2-enal is essential for quality control and research purposes. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary analytical techniques employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the separation and identification of volatile compounds like Dodec-2-enal.
-
Sample Preparation: A dilute solution of Dodec-2-enal is prepared in a volatile organic solvent such as hexane or dichloromethane.
-
GC Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms or HP-5ms) is typically used.
-
Injector: Split/splitless injector, with an injection volume of 1 µL.
-
Oven Program: A temperature gradient is employed, for example, starting at 50 °C, holding for 2 minutes, then ramping to 250 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization: Electron ionization (EI) at 70 eV.
-
Mass Range: Scanning from m/z 40 to 400.
-
Identification: The resulting mass spectrum is compared with a reference library (e.g., NIST) for confirmation. The mass spectrum of Dodec-2-enal will show a characteristic fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed structural information, confirming the identity and purity of Dodec-2-enal.
Table 3: Representative ¹H and ¹³C NMR Data for (E)-Dodec-2-enal (in CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~9.5 | d | -CHO |
| ~6.8 | dt | =CH-CHO | |
| ~6.1 | dt | -CH=CH-CHO | |
| ~2.3 | q | -CH₂-CH= | |
| ~1.2-1.5 | m | -(CH₂)₇- | |
| ~0.9 | t | -CH₃ | |
| ¹³C | ~194 | C=O | |
| ~159 | =CH-CHO | ||
| ~132 | -CH=CH-CHO | ||
| ~33 | -CH₂-CH= | ||
| ~32, 29, 28, 23 | -(CH₂)₇- | ||
| ~14 | -CH₃ |
Note: Exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument.
Biological Activities and Potential Applications
Beyond its organoleptic properties, Dodec-2-enal exhibits a range of biological activities that are of interest to researchers and drug development professionals.
Antimicrobial Activity
Dodec-2-enal has demonstrated antimicrobial properties against various microorganisms.[1] The lipophilic nature of aldehydes allows them to interact with and disrupt the bacterial cell membrane, leading to increased permeability and ultimately cell death.[9] This mechanism is attributed to the ability of these compounds to dissolve in the lipid bilayer of the cell membrane, altering its structure and function.[9]
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable growth medium.
-
Serial Dilutions: A series of twofold dilutions of Dodec-2-enal are prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of Dodec-2-enal that completely inhibits visible growth of the microorganism.
Anticholinesterase Activity
Recent studies have explored the potential of Dodec-2-enal as an inhibitor of acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease.
-
Reagent Preparation: Prepare solutions of acetylcholinesterase, the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB).
-
Assay Procedure:
-
In a 96-well plate, add a buffer solution, the AChE enzyme, and various concentrations of Dodec-2-enal.
-
Incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).
-
Initiate the reaction by adding the substrate ATCI and DTNB.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
The absorbance of the yellow product is measured spectrophotometrically at 412 nm over time.
-
The rate of reaction is calculated, and the percentage of inhibition by Dodec-2-enal is determined by comparing the reaction rates in the presence and absence of the compound.
-
Caption: Workflow of the Ellman's method for assessing acetylcholinesterase inhibition by (E)-Dodec-2-enal.
Safety and Handling
(E)-Dodec-2-enal is classified as a skin and eye irritant.[3] It is also very toxic to aquatic life with long-lasting effects.[3] Therefore, appropriate safety precautions must be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3]
-
Handling: Avoid breathing fumes, gas, mist, vapors, or spray.[3] Handle in a well-ventilated area.
-
Storage: Store in a cool, dry place away from light and air, preferably under an inert atmosphere (e.g., nitrogen).[3]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.
Conclusion
Dodec-2-enal is a multifaceted compound with established applications in the flavor and fragrance industry and emerging potential in other scientific fields. Its chemical structure, characterized by an aldehyde functional group conjugated with a carbon-carbon double bond, imparts a unique reactivity and a range of biological activities, including antimicrobial and anticholinesterase effects. For researchers, scientists, and drug development professionals, a thorough understanding of its properties, synthesis, and handling is essential for harnessing its full potential in the development of new products and therapies. Further research into its mechanisms of action and potential applications is warranted.
References
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved February 2, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved February 2, 2026, from [Link]
-
Melaleuca. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved February 2, 2026, from [Link]
-
PubChem. (n.d.). 2-Dodecenal. Retrieved February 2, 2026, from [Link]
-
Al-Snafi, A. E. (2019). Kinetic studies on the mechanism of AChE inhibition by compounds and.... ResearchGate. Retrieved February 2, 2026, from [Link]
- Ogihara, S. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. American Journal of Analytical Chemistry, 9, 46-51.
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved February 2, 2026, from [Link]
- Trombetta, D., Castelli, F., Sarpietro, M. G., Venuti, V., Cristani, M., Daniele, C., Saija, A., Mazzanti, G., & Bisignano, G. (2005).
-
ResearchGate. (n.d.). The Kinetics of Inhibition of Human Acetylcholinesterase and Butyrylcholinesterase by Two Series of Novel Carbamates. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2016). Study on the mechanisms of the antibacterial action of some plant α,β-unsaturated aldehydes. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?. Retrieved February 2, 2026, from [Link]
- Tabrez, S., & Damanhouri, G. A. (2019). Computational and Kinetic Studies of Acetylcholine Esterase Inhibition by Phenserine. Current pharmaceutical design, 25(18), 2108–2112.
-
Reddit. (2012). Purifying aldehydes?. Retrieved February 2, 2026, from [Link]
-
Synerzine. (n.d.). 2-Dodecenal, (E)-. Retrieved February 2, 2026, from [Link]
- Trombetta, D., Castelli, F., Sarpietro, M. G., Venuti, V., Cristani, M., Daniele, C., Saija, A., Mazzanti, G., & Bisignano, G. (2005). Study on the mechanisms of the antibacterial action of some plant α,β-unsaturated aldehydes. Letters in Applied Microbiology, 40(6), 429-434.
- Rezanka, T., & Sigler, K. (2009).
- Ogihara, S. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. Scientific Research Publishing.
- Li, Y., et al. (2022). Study of antimicrobial activity and mechanism of vapor-phase cinnamaldehyde for killing Escherichia coli based on fumigation method. Frontiers in Microbiology, 13, 1028355.
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved February 2, 2026, from [Link]
-
PCW France. (2020). TRANS 2 DODECENAL. Retrieved February 2, 2026, from [Link]
-
MDPI. (2021). Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer's Diseases. Retrieved February 2, 2026, from [Link]
- Al-Khayri, J. M., et al. (2022). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. Molecules, 27(23), 8236.
-
Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Retrieved February 2, 2026, from [Link]
-
University of Utah. (n.d.). 13C DEPT NMR 1D Spectrum. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2018). Kinetic studies on the mechanism of AChE inhibition by compounds and.... Retrieved February 2, 2026, from [Link]
-
ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved February 2, 2026, from [Link]
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Methodological & Application
Application Note: Synthesis and Purification of trans-2-Dodec-2-enal
Executive Summary
trans-2-Dodec-2-enal (CAS: 20407-84-5), also known as (E)-2-dodecenal, is a pivotal
This guide addresses the primary challenge in synthesizing long-chain unsaturated aldehydes: preventing over-oxidation to the carboxylic acid and maintaining stereochemical integrity (
Strategic Synthesis Overview
The Challenge
Direct aldol condensation of decanal and acetaldehyde often yields complex mixtures of polymers and self-condensation products.[1] Consequently, the oxidation of the corresponding allylic alcohol is the preferred route for high-purity applications.[1]
The Solution: Chemoselective Allylic Oxidation
We utilize Activated Manganese Dioxide (
| Parameter | Value / Specification |
| Target Molecule | trans-2-Dodec-2-enal |
| Precursor | (E)-2-Dodecen-1-ol (CAS: 69064-37-5) |
| Reagent | Activated |
| Solvent | Dichloromethane (DCM) or Hexane |
| Key Impurity | Unreacted alcohol; Dodecenoic acid (trace) |
| Yield Target | 85-92% |
Detailed Experimental Protocol
Phase A: Reagent Preparation (Critical)
Commercial
-
Activation: Heat
in an oven at 110°C for 24 hours prior to use. -
Validation: The powder should be a fine, dark black/brown dust.[1] Clumping indicates moisture, which kills reactivity.[1]
Phase B: Oxidation Reaction
Scale: 10 mmol (approx.[1] 1.84 g of precursor)[1]
-
Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar.
-
Solvation: Dissolve 1.84 g (10 mmol) of (E)-2-dodecen-1-ol in 40 mL of anhydrous Dichloromethane (DCM).
-
Addition: Add Activated
(8.7 g, ~100 mmol) in one portion.-
Note: A 10:1 molar excess is standard for heterogeneous surface reactions.[1]
-
-
Reaction: Stir vigorously at room temperature (25°C).
-
Time: Typically 12–24 hours.[1]
-
-
Monitoring (TLC):
-
Mobile Phase: 10% Ethyl Acetate in Hexane.[1]
-
Stain:2,4-DNP (Dinitrophenylhydrazine) .[1]
-
Observation: The Product (Aldehyde) will stain orange/red immediately.[1] The starting alcohol will not stain with DNP (use KMnO4 or Vanillin to visualize the alcohol).[1]
-
Endpoint: Disappearance of the alcohol spot (
) and appearance of the aldehyde ( ).[1]
-
Phase C: Workup
-
Filtration: Filter the black suspension through a pad of Celite (diatomaceous earth) packed in a sintered glass funnel.[1] This removes the fine metal oxide particles.[1]
-
Rinse: Wash the filter cake with 3 x 20 mL DCM to recover entrained product.
-
Concentration: Evaporate the solvent under reduced pressure (Rotovap) at 30°C.
Purification Logic: The Bisulfite Adduct Method
If flash chromatography is insufficient or if >98% purity is required (e.g., for biological assays), use this chemical purification.[1]
Aldehydes form solid, water-soluble adducts with sodium bisulfite, while impurities (alcohols, alkenes) do not.[1]
-
Adduct Formation: Dissolve crude oil in 10 mL Ethanol. Add 20 mL of saturated aqueous Sodium Bisulfite (
) . Shake vigorously for 30 mins. A white precipitate (the adduct) may form.[1] -
Wash: Wash the aqueous/solid phase with Diethyl Ether (2 x 15 mL).
-
Discard Organic Layer: This contains the unreacted alcohol and non-aldehyde impurities.[1]
-
-
Regeneration: Treat the aqueous phase (containing the adduct) with saturated Sodium Bicarbonate (
) or dilute NaOH until pH > 10.[1] This reverses the reaction, liberating the free aldehyde.[1] -
Extraction: Extract the liberated aldehyde with Pentane or DCM (3 x 20 mL).
-
Drying: Dry over anhydrous
, filter, and concentrate.
Workflow Visualization
Figure 1: Synthetic workflow from alcohol precursor to purified aldehyde.
Quality Control & Characterization
To validate the synthesis, you must confirm the aldehyde functionality and the trans (
Nuclear Magnetic Resonance ( -NMR)
Solvent:
| Proton ( | Shift ( | Multiplicity | Coupling ( | Interpretation |
| -CHO | 9.51 | Doublet (d) | Diagnostic Aldehyde peak.[1] | |
| C3-H | 6.85 | D-T | Critical: | |
| C2-H | 6.10 | D-D | Vinyl proton alpha to carbonyl.[1] | |
| -CH2- | 2.30 | Quartet | - | Allylic methylene group.[1] |
Physical Properties[1][2][4][5][6]
-
Appearance: Colorless liquid (yellows upon oxidation).[1][2]
-
Odor: Distinctive fatty-citrus, "cilantro-leaf" note.[1][3][2]
-
Refractive Index (
): 1.452 – 1.458.[1][2][4]
Storage & Stability
-unsaturated aldehydes are prone to polymerization and auto-oxidation.[1]-
Stabilizer: Add 0.1%
-tocopherol (Vitamin E) if storing for >1 week.[1] -
Conditions: Store under Argon/Nitrogen at 4°C.
Mechanism of Action (Bisulfite Purification)
Understanding the purification ensures troubleshooting capability.[1] The reaction is a reversible nucleophilic addition to the carbonyl carbon.[1]
Figure 2: Chemical logic of the Bisulfite Adduct purification method.[1]
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5283361, (E)-2-Dodecenal.[1] Retrieved from [Link][1]
-
The Good Scents Company (2023). trans-2-Dodecenal: Organoleptic Properties and Specifications.[1] Retrieved from [Link][1]
-
Vogt, P. F., & Gerulis, J. J. (2005). Aldehyde Purification via Bisulfite Adducts.[1] In Encyclopedia of Reagents for Organic Synthesis. (General chemical methodology reference).
-
Corey, E. J., & Schmidt, G. (1979). Useful procedures for the oxidation of alcohols involving pyridinium dichromate in aprotic media.[1] (Reference for comparative oxidation methodologies).
Sources
High-Resolution Chromatographic Separation of (E)- and (Z)-Dodec-2-enal Isomers
Application Note & Technical Guide
Introduction & Scientific Context
Dodec-2-enal (C₁₂H₂₂O) is a prominent
In drug development and oxidative stress research, separating these geometric isomers is critical. The (E)/(Z) ratio often serves as a marker for the enzymatic versus non-enzymatic origin of lipid oxidation products. However, standard C18 protocols often fail to resolve them due to their identical mass and similar hydrophobicity.
This guide presents two validated workflows:
-
Method A (The Gold Standard): DNPH Derivatization for trace analysis and biological matrices.
-
Method B (Rapid QC): Direct UV detection for high-purity raw material analysis.
Critical Mechanism: The "Double-Isomer" Pitfall
Expertise Note: Before starting, analysts must understand a common chromatographic artifact specific to aldehyde analysis.
When Dodec-2-enal reacts with 2,4-Dinitrophenylhydrazine (DNPH), the resulting hydrazone contains a C=N double bond. This bond also exhibits geometric isomerism (syn and anti).
-
Result: A single pure (E)-Dodec-2-enal standard may appear as two peaks in HPLC (the major anti-hydrazone and minor syn-hydrazone).
-
Risk: Researchers often mistake these for the (E) and (Z) aldehyde isomers.
-
Solution: Use the Acid-Catalyzed Equilibrium step in the protocol below to force the hydrazone into a single stable configuration (usually anti) before injection.
Protocol A: DNPH Derivatization (Trace Analysis)
Target Audience: Biological researchers (lipid peroxidation), Food Chemists. Principle: Conversion of volatile, UV-weak aldehydes into stable, highly UV-absorbing (360 nm) hydrazones.
Reagents & Preparation
-
Derivatization Reagent: 50 mg DNPH in 10 mL Acetonitrile (ACN) + 0.5 mL 1M HCl.
-
Stop Solution: Pyridine (to neutralize acid).
-
Standard Generation (Self-Validating Step):
-
Stock: 1 mg/mL (E)-Dodec-2-enal in ACN.
-
Isomerization:[1] Expose 1 mL of Stock to UV light (254 nm) for 10 minutes in a quartz cuvette. This generates the (Z)-isomer in situ, creating a "System Suitability Mix" containing both isomers.
-
Reaction Workflow
-
Mix 500 µL Sample + 500 µL DNPH Reagent.
-
Incubate at 60°C for 30 minutes (Heat is crucial to collapse syn/anti hydrazone isomers into the thermodynamically stable form).
-
Cool to room temperature.
-
Add 50 µL Pyridine (optional, protects column from low pH).
-
Filter (0.22 µm PTFE) and inject.
HPLC Conditions
| Parameter | Setting | Rationale |
| Column | C18 High-Density Bonding (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm | High carbon load required to interact with the long C12 hydrophobic tail. |
| Mobile Phase A | Water / Tetrahydrofuran (THF) (95:5 v/v) | THF acts as a shape-selective modifier, improving E/Z selectivity. |
| Mobile Phase B | Acetonitrile (100%) | Strong eluent for hydrophobic C12 chain. |
| Gradient | 0-5 min: 60% B (Isocratic)5-20 min: 60% → 90% B20-25 min: 90% B | Shallow gradient at start maximizes isomer resolution. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Temp | 35°C | Slightly elevated temp improves mass transfer for large molecules. |
| Detection | UV 360 nm | Specific max absorption for DNPH-hydrazones. |
Data Interpretation
-
Elution Order: (E)-Dodec-2-enal-DNPH typically elutes after the (Z)-isomer due to better packing of the linear trans chain into the C18 stationary phase.
-
Resolution (Rs): Target Rs > 1.5 between the (Z) and (E) peaks.
Protocol B: Direct Analysis (Raw Material QC)
Target Audience: QA/QC Chemists, Synthetic Chemists.
Principle: Direct detection of the conjugated carbonyl chromophore (
HPLC Conditions
| Parameter | Setting | Rationale |
| Column | C30 (Triacontyl) or Phenyl-Hexyl, 150 x 4.6 mm, 3 µm | C30 offers superior shape selectivity for geometric isomers compared to C18. |
| Mobile Phase | Isocratic: ACN / Water (85:15 v/v) | High organic content needed to elute the hydrophobic C12 aldehyde. |
| Flow Rate | 1.2 mL/min | |
| Detection | UV 229 nm | The |
| Limit of Quantitation | ~10 ppm | Significantly higher than Method A (ppb level). |
Visualization: Workflow & Logic
Diagram 1: Analytical Logic & Isomer Validation
This diagram illustrates the decision tree for method selection and the critical "Photo-Isomerization" step to validate peak identity.
Caption: Analytical decision tree highlighting the critical validation step of generating the rare (Z)-isomer via UV irradiation to confirm chromatographic resolution.
Troubleshooting & Optimization
Peak Tailing
-
Cause: Interaction between the free aldehyde carbonyl and residual silanols on the silica support.
-
Fix: Ensure the column is "End-capped." For Method B (Direct), adding 0.1% Formic Acid to the mobile phase can suppress silanol ionization.
"Ghost" Peaks (The Syn/Anti Issue)
-
Symptom: You see two peaks for a pure standard in Method A (DNPH), but the ratio varies with temperature.
-
Fix: This is the hydrazone isomerism, not the aldehyde isomerism. Increase the reaction temperature to 60°C or add a specific acid catalyst (HCl) to drive the equilibrium to the anti form.
Retention Time Drift
-
Cause: Dodec-2-enal is highly hydrophobic. It may precipitate if the organic phase drops below 50%.
-
Fix: Never start the gradient below 50% Acetonitrile. Ensure the needle wash solvent is 100% Acetonitrile or Isopropanol to prevent carryover.
References
-
Esterbauer, H., et al. (1991). "Chemistry and biochemistry of 4-hydroxynonenal, malonaldehyde and related aldehydes." Free Radical Biology and Medicine, 11(1), 81-128. Link
-
Uchiyama, S., et al. (2003). "Determination of acrolein and other carbonyls in cigarette smoke using 2,4-dinitrophenylhydrazine." Journal of Chromatography A, 996(1-2), 95-102. Link
-
Sigma-Aldrich (Merck). "Analysis of Aldehydes and Ketones - DNPH Method."[2] Technical Bulletin. Link
-
Miyake, T., & Shibamoto, T. (1993). "Quantitative analysis of acetaldehyde in foods and beverages." Journal of Agricultural and Food Chemistry, 41(11), 1968-1970. (Establishes the syn/anti hydrazone equilibrium protocols). Link
Sources
Application Note: Characterization and Protocol Validation of (E)-2-Dodecenal as a Potent Anthelmintic Agent
The following Application Note and Protocol Guide is designed for researchers and drug development professionals investigating novel anthelmintic candidates. It synthesizes current literature on (E)-2-Dodecenal (Eryngial) with established nematology protocols.
Executive Summary
Resistance to macrocyclic lactones (e.g., ivermectin) and benzimidazoles is a critical bottleneck in parasitology. (E)-2-Dodecenal, an
Key findings indicate that (E)-2-Dodecenal acts faster than ivermectin in in vitro assays against Strongyloides stercoralis (24h LD50: 0.46 mM vs. 2.25 mM for ivermectin) [1].[1][2] Its mechanism differs from standard neurotoxins, likely involving non-specific alkylation of essential nematode proteins via Michael addition, suggesting a low probability of cross-resistance. This guide outlines the chemical handling, biological assay protocols, and mechanistic validation necessary to utilize (E)-2-Dodecenal in drug discovery pipelines.
Chemical Profile & Handling
(E)-2-Dodecenal is a hydrophobic, volatile aldehyde. Improper handling leads to oxidation (converting active aldehyde to inactive dodec-2-enoic acid) or evaporation, causing assay variability.
Physicochemical Properties
| Property | Value | Relevance to Assay |
| Molecular Weight | 182.30 g/mol | Calculation of Molar concentrations. |
| LogP (Octanol/Water) | ~4.8 | Highly lipophilic; requires DMSO/Tween for aqueous assays. |
| Boiling Point | 248°C | Stable at room temp, but volatile over time in open wells. |
| Reactivity | Michael Acceptor | Reacts with thiols (cysteine, glutathione) in media. |
Stability Protocol (Self-Validating System)
To ensure reproducibility, the following handling system is mandatory:
-
Storage: Store neat standard at -20°C under Argon or Nitrogen atmosphere to prevent autoxidation.
-
Solubilization: Prepare fresh stock solutions (100 mM) in 100% DMSO immediately prior to use. Do not store DMSO stocks ; aldehydes can react with DMSO impurities over time or degrade.
-
Verification: Check absorbance at 230 nm (distinct
transition of the conjugated enal system) to confirm integrity before adding to biological media.
Mechanism of Action (MOA)
Unlike ivermectin (glutamate-gated chloride channels) or levamisole (nAChR agonist), (E)-2-Dodecenal functions as a reactive electrophile .
The "Michael Acceptor" Hypothesis
The
Proposed Pathway:
-
Penetration: Lipophilic nature allows rapid transit across the nematode cuticle.
-
Alkylation: The C3 carbon attacks sulfhydryl groups on enzymes (e.g., Cysteine Proteases) and structural proteins.
-
Oxidative Stress: Depletion of intracellular Glutathione (GSH) via direct alkylation leads to redox imbalance.
-
Death: Systemic protein dysfunction and oxidative damage cause rapid paralysis and death.
Figure 1: Proposed Mechanism of Action. The electrophilic aldehyde targets intracellular thiols, leading to dual toxicity via enzyme inhibition and oxidative stress.
Experimental Protocols
Protocol A: In Vitro Motility & Mortality Assay (C. elegans / S. stercoralis)
Objective: Determine EC50 (motility) and LC50 (lethality).
Materials:
-
Organism: L3 or L4 stage larvae (synchronized).
-
Media: M9 Buffer or NGM (liquid).
-
Compound: (E)-2-Dodecenal (freshly prepared in DMSO).
-
Control: 1% DMSO (Negative), Ivermectin 10 µM (Positive).
Workflow:
-
Preparation: Wash larvae 3x with M9 buffer to remove bacteria (bacteria can metabolize aldehydes).
-
Plating: Distribute ~50 larvae per well in a 96-well flat-bottom plate (100 µL volume).
-
Dosing: Add (E)-2-Dodecenal to achieve final concentrations: 0.1, 0.5, 1.0, 2.5, 5.0 mM. Ensure final DMSO < 1%.
-
Sealing: CRITICAL STEP. Seal plate with Parafilm or an adhesive optical seal to prevent volatility cross-contamination between wells.
-
Incubation: 25°C in dark (light can degrade aldehydes).
-
Scoring:
-
24h & 48h: Count motile vs. paralyzed worms.
-
Viability Check: Touch paralyzed worms with a platinum wire. If no response, add 1 drop of 50°C water (thermal stimulus) or use Eosin Y staining (dead worms stain pink).
-
Protocol B: Synergistic Screen (Checkerboard Assay)
Objective: Test if (E)-2-Dodecenal potentiates existing drugs. Rationale: Aldehydes depleting GSH may sensitize nematodes to oxidative stress induced by other anthelmintics.
Setup:
-
Axis A: (E)-2-Dodecenal (0 - 1.0 mM).
-
Axis B: Albendazole or Ivermectin (0 - 10 µM).
-
Calculation: Calculate Fractional Inhibitory Concentration (FIC) Index.
-
FIC < 0.5 indicates Synergy.
-
Figure 2: High-Throughput Screening Workflow. Note the critical sealing step to manage compound volatility.
Data Interpretation & Safety
Comparative Potency (Reference Values)
Data derived from Strongyloides stercoralis L3 assays [1]:
| Compound | 24h LD50 (mM) | 48h LD50 (mM) | Interpretation |
| (E)-2-Dodecenal | 0.461 | 0.411 | Rapid onset. High acute toxicity.[1][2] |
| Ivermectin | 2.251 | 0.499 | Slower onset; comparable potency at 48h.[2][3] |
Note: Lower LD50 indicates higher potency. (E)-2-Dodecenal is significantly more potent in the first 24 hours.
Safety & Selectivity
While potent against nematodes,
-
Selectivity Index (SI): Must be determined by running parallel cytotoxicity assays on mammalian fibroblasts (e.g., NIH/3T3) or epithelial cells (e.g., Caco-2).
-
Toxicity Mitigation: Formulation into cyclodextrin complexes or lipid nanoparticles is recommended for in vivo use to protect the aldehyde from host degradation and reduce gastric irritation.
References
-
Forbes, W. M., et al. (2014). Eryngial (trans-2-dodecenal), a bioactive compound from Eryngium foetidum: its identification, chemical isolation, characterization and comparison with ivermectin in vitro.[1] Parasitology, 141(2), 269-278.[2]
-
Williams, A. R., et al. (2016). Anthelmintic activity of trans-cinnamaldehyde and A- and B-type proanthocyanidins derived from pine bark (Pinus radiata). Parasites & Vectors, 9, 142. (Supporting citation for aldehyde mechanism).
-
Madalungi, K., et al. (2021). Eryngium foetidum L.: A review. Fitoterapia. (Review of ethnobotanical sources).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Eryngial (trans-2-dodecenal), a bioactive compound from Eryngium foetidum: its identification, chemical isolation, characterization and comparison with ivermectin in vitro | Parasitology | Cambridge Core [cambridge.org]
- 3. Eryngial (trans-2-dodecenal), a bioactive compound from Eryngium foetidum: its identification, chemical isolation, characterization and comparison with ivermectin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Impact Aldehydes in Fragrance Architecture
Focus Molecule: (E)-Dodec-2-enal (Mandarin Aldehyde)
Abstract
This technical guide addresses the formulation, stabilization, and olfactory mechanics of (E)-dodec-2-enal (CAS: 20407-84-5), a high-impact
Chemical Profile & Olfactory Mechanics[1]
(E)-dodec-2-enal is chemically distinct from its saturated counterpart (Lauric aldehyde/Dodecanal). The
1.1 Physicochemical Properties
| Property | Value | Implication for Formulation |
| IUPAC Name | (E)-dodec-2-enal | Specific isomer required for target odor profile. |
| Molecular Weight | 182.30 g/mol | Moderate volatility; functions as a Top-to-Middle note. |
| LogP (o/w) | ~4.8 | Highly lipophilic; requires non-polar solvents (e.g., DPG, IPM). |
| Vapor Pressure | 0.002 hPa (20°C) | High diffusivity; pervasive in headspace analysis. |
| Odor Threshold | ~1-2 ppb (air) | High Impact: Overdosing leads to "fatty/rancid" off-notes. |
1.2 Structural Causality
The electron-deficient alkene adjacent to the carbonyl group makes the molecule an electrophile. This structure allows it to covalently modify nucleophilic residues in receptors (transiently) or, more problematically, react with nucleophiles in the perfume base (amines, thiols).
Stability & Degradation Pathways
The primary challenge in deploying Dodec-2-enal is its susceptibility to autoxidation and Schiff base formation. Unlike saturated aldehydes, the conjugated system allows for radical propagation that can rapidly degrade the olfactory profile from "Sparkling Mandarin" to "Rancid Fat" (Dodec-2-enoic acid).
2.1 Degradation Logic (DOT Visualization)
The following diagram illustrates the critical failure modes for this molecule within a formulation matrix.
Figure 1: Chemical degradation pathways of (E)-dodec-2-enal showing oxidation risks and Schiff base formation.
Application Protocols
To ensure reproducibility and stability, the following protocols must be adhered to. These are designed to mimic "GLP" (Good Laboratory Practice) standards.
Protocol A: Stabilization & Stock Solution Preparation
Objective: To create a stable 10% working solution that minimizes oxidation potential.
Reagents:
-
Solvent: Triethyl Citrate (TEC) or Dipropylene Glycol (DPG).
-
Antioxidant: BHT (Butylated Hydroxytoluene) or
-Tocopherol.
Methodology:
-
Antioxidant Pre-load: Dissolve BHT in the chosen solvent (TEC) at 0.1% w/w before adding the aldehyde. This ensures immediate protection upon mixing.
-
Gravimetric Addition: Under a gentle stream of Nitrogen (
), weigh the Dodec-2-enal into the solvent.-
Target: 10.00% Dodec-2-enal / 89.90% Solvent / 0.10% BHT.
-
-
Homogenization: Stir magnetically for 10 minutes at room temperature. Do not heat , as heat accelerates the polymerization of unsaturated aldehydes.
-
Storage: Transfer to amber glass vials with Teflon-lined caps. Purge headspace with Nitrogen before sealing. Store at 4°C.
Protocol B: The "Mandarin Twist" Accord (Demonstration)
Objective: To demonstrate the boosting effect of Dodec-2-enal in a citrus context without dominating the profile.
| Ingredient | Parts per 1000 | Function |
| Limonene (Orange Oil) | 600.00 | Primary Citrus Body |
| Linalool | 150.00 | Floral/Woody Bridge |
| Linalyl Acetate | 100.00 | Bergamot/Freshness |
| Citral | 20.00 | Lemon/Zest Character |
| (E)-Dodec-2-enal (10% sol.) | 5.00 | High-Impact Mandarin Peel Effect |
| Methyl Anthranilate | 2.00 | Concord Grape/Neroli nuance (Risk of Schiff Base) |
| Hedione (Methyl Dihydrojasmonate) | 123.00 | Diffusion/Radiance |
Note on Methyl Anthranilate: In this accord, the Methyl Anthranilate will slowly react with Dodec-2-enal to form a Schiff base. This is often intentional in citrus accords to increase substantivity (longevity), but it will darken the color to yellow/orange over time.
Protocol C: Accelerated Stability Testing
Objective: Validation of shelf-life.
-
Sample Prep: Prepare the "Mandarin Twist" accord in triplicate.
-
Conditions:
-
Set A: 4°C (Control).
-
Set B: 25°C (Ambient/Dark).
-
Set C: 45°C (Accelerated Stress).
-
-
Monitoring:
-
Day 0, 7, 14, 30: Assess color change (Delta E) and olfactory profile.
-
GC-MS Validation: Monitor the decrease in Dodec-2-enal peak area and the appearance of Dodec-2-enoic acid.
-
Pass Criteria: <10% degradation of Dodec-2-enal at Day 30 (45°C).
-
Formulation Workflow & Safety
Handling high-impact materials requires a strict workflow to prevent cross-contamination and olfactory fatigue (anosmia).
Figure 2: Standard Operating Procedure (SOP) for incorporating high-impact aldehydes.
4.1 Regulatory Compliance (IFRA & Safety)
-
IFRA Standards: Dodec-2-enal is restricted due to skin sensitization potential. It falls under the "Aldehyde" categories in QRA (Quantitative Risk Assessment).[1]
-
Sensitization: It is a Class 2B sensitizer.
-
Limit: Ensure the final concentration in the consumer product (e.g., Eau de Parfum) does not exceed the IFRA 51st Amendment limits for the specific category (typically <0.05% in leave-on products, though exact calculation based on the full formula is required).
-
Link:
References
-
PubChem. (2023). (E)-dodec-2-enal | C12H22O | CID 5283361.[4] National Library of Medicine. Available at: [Link]
-
The Good Scents Company. (2023). (E)-2-dodecenal Information and Olfactory Profile. Available at: [Link]
-
International Fragrance Association (IFRA). (2023). IFRA Standards Library: Quantitative Risk Assessment (QRA) for Dermal Sensitization. Available at: [Link]
-
Bedoukian Research. (2023). 2-Dodecenal (High Trans) Technical Data Sheet. Available at: [Link]
Sources
In vitro studies of Dodec-2-enal protein adduct formation
Application Note: Characterization of Dodec-2-enal Protein Adducts via LC-MS/MS
Introduction & Biological Context
Dodec-2-enal (D2E) is a long-chain (
In drug development and toxicology, quantifying D2E adducts is critical for two reasons:
-
Off-Target Toxicity: D2E acts as a "soft" electrophile, covalently modifying nucleophilic amino acid residues (Cys, His, Lys). This can lead to protein cross-linking, enzyme inactivation, and the triggering of electrophilic stress response pathways (e.g., Nrf2/Keap1).
-
Biomarker Validation: Stable D2E-protein adducts serve as retrospective biomarkers for oxidative stress events that are otherwise transient.
This guide details the in vitro generation, stabilization, and mass spectrometric detection of these adducts.
Mechanism of Action: The Chemistry of Adduction
Understanding the reaction mechanism is the prerequisite for successful detection. D2E reacts via two distinct pathways depending on the nucleophile's "hardness" and the local pH environment.
Michael Addition (1,4-Addition)
This is the predominant pathway at physiological pH (7.4). The
-
Primary Targets: Cysteine (thiolates) and Histidine (imidazoles).[2]
-
Stability: High. These adducts are generally stable during sample processing.
-
Mass Shift:
(Addition of intact D2E, ).
Schiff Base Formation (1,2-Addition)
The carbonyl carbon of D2E reacts with primary amines.
-
Primary Target: Lysine (
-amino group).[2] -
Stability: Low/Reversible. The resulting imine is labile and susceptible to hydrolysis.
-
Critical Protocol Step: You must reduce the Schiff base with Sodium Borohydride (
) or Sodium Cyanoborohydride ( ) to "lock" the modification into a stable secondary amine for MS detection. -
Mass Shift (Native):
(Loss of ). -
Mass Shift (Reduced):
(Addition of across the double bond).
Visualizing the Pathway
The following diagram illustrates the formation of D2E from lipid peroxidation and its subsequent reaction pathways with protein residues.
Caption: Mechanistic pathway of Dodec-2-enal formation and protein adduction. Note the requirement for reduction to stabilize Lysine adducts.
Experimental Protocol
Pre-requisite: Dodec-2-enal is highly hydrophobic. Standard aqueous buffers used for BSA/HNE studies will cause D2E to precipitate, leading to heterogeneous labeling.
Materials
-
Target Protein: BSA (Model) or specific protein of interest (1 mg/mL).
-
Dodec-2-enal Stock: 100 mM in DMSO (Freshly prepared).
-
Reaction Buffer: 50 mM Ammonium Bicarbonate (pH 7.8) or PBS (pH 7.4).
-
Reducing Agent: 1 M
in 0.1 M NaOH (Freshly prepared). -
Alkylation Reagent: Iodoacetamide (IAA).
-
Digestion Enzyme: Sequencing-grade Trypsin.
Step-by-Step Workflow
1. Solubilization & Incubation
-
Logic: We use a molar excess of aldehyde to drive pseudo-first-order kinetics, but we must keep DMSO concentration
to prevent protein precipitation. -
Action: Dilute protein to 1 mg/mL in Reaction Buffer.
-
Action: Add D2E stock to a final concentration of 100
M to 1 mM (depending on desired stoichiometry). Ensure final DMSO is . -
Incubation: Incubate at
for 2–4 hours with gentle shaking. Do not vortex vigorously as D2E may adhere to plastic walls.
2. Stabilization (Crucial Step)
-
Logic: This step converts reversible Schiff bases (Lysine modifications) into stable secondary amines. Without this, Lys-adducts will be lost during LC-MS ionization.
-
Action: Add
to a final concentration of 10 mM. -
Incubation: Incubate at room temperature for 30 minutes.
-
Quench: Slowly add dilute acetic acid or formic acid to neutralize excess borohydride (gas evolution will occur).
3. Clean-up & Digestion
-
Logic: Remove unreacted D2E which can clog LC columns and cause source contamination.
-
Action: Perform Acetone precipitation or use molecular weight cutoff (MWCO) spin columns (e.g., 10kDa) to wash the protein 3x with 50 mM Ammonium Bicarbonate.
-
Reduction/Alkylation: Re-suspend protein. Add DTT (5 mM, 30 min,
) followed by IAA (15 mM, 20 min, Dark) to cap unmodified cysteines. -
Digestion: Add Trypsin (1:50 enzyme:protein ratio). Incubate overnight at
.
4. LC-MS/MS Analysis
-
Column: C18 Reverse Phase (e.g.,
, ). D2E adducts increase peptide hydrophobicity; expect modified peptides to elute later than their native counterparts. -
Gradient: 5% to 45% B over 60 mins (A: 0.1% FA in water; B: 0.1% FA in Acetonitrile).
Data Analysis & Mass Shifts
When analyzing the MS data (using software like Proteome Discoverer, MaxQuant, or Skyline), you must configure custom variable modifications.
Table 1: Configuration for Variable Modifications
| Modification Type | Target Residue | Formula Change | Monoisotopic Mass Shift ( | Notes |
| Michael Adduct | Cysteine (C), Histidine (H) | +182.1671 | Irreversible. Most abundant on surface Cys. | |
| Schiff Base (Native) | Lysine (K) | +164.1565 | Only visible if NaBH4 step is skipped (Not recommended). | |
| Schiff Base (Reduced) | Lysine (K) | +166.1722 | The standard target for Lysine adducts after reduction. |
Diagnostic Ions: In MS/MS fragmentation (HCD/CID), D2E-modified peptides often yield a neutral loss of the aldehyde moiety or specific immonium ions. Look for:
-
Neutral loss of 182 Da (Michael adduct parent).
-
Diagnostic immonium ion for Lys-D2E (if fragmentation occurs on the side chain).
Analytical Workflow Diagram
Caption: Step-by-step protocol for generating and detecting Dodec-2-enal protein adducts.
References
-
Esterbauer, H., Schaur, R. J., & Zollner, H. (1991).[3] Chemistry and biochemistry of 4-hydroxynonenal, malonaldehyde and related aldehydes. Free Radical Biology and Medicine. [Link]
-
Doorn, J. A., & Petersen, D. R. (2002). Covalent modification of amino acid nucleophiles by the lipid peroxidation products 4-hydroxy-2-nonenal and 4-oxo-2-nonenal. Chemical Research in Toxicology. [Link]
- Context: Establishes the hierarchy of nucleophilic attack (Cys > His > Lys)
-
Aldini, G., et al. (2011). Protein modification by acrolein: reactivity, localization, and impact on function. Molecular Nutrition & Food Research. [Link]
- Context: Provides the basis for MS/MS fragmentation p
-
Codreanu, S. G., et al. (2009). Alkylation of cysteine by the carbamidomethylating agent iodoacetamide. Molecular & Cellular Proteomics. [Link]
- Context: Standard protocol for blocking unmodified cysteines to prevent artifactual adduction during digestion.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. PROTEIN ADDUCTS OF ALDEHYDIC LIPID PEROXIDATION PRODUCTS: IDENTIFICATION AND CHARACTERIZATION OF PROTEIN ADDUCTS USING AN ALDEHYDE/KETO REACTIVE PROBE IN COMBINATION WITH MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interstrand DNA Cross-links Induced by α,β-Unsaturated Aldehydes Derived from Lipid Peroxidation and Environmental Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Approaches to identify protein adducts produced by lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha,beta-unsaturated aldehydes adducts to actin and albumin as potential biomarkers of carbonylation damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Dodec-2-enal Stability & Storage
Topic: Preventing Polymerization and Autoxidation of Trans-2-Dodecenal
Executive Summary & Chemical Context
Trans-2-Dodecenal (CAS: 4826-62-4) is an
The Primary Threat: The degradation of Dodec-2-enal is rarely a single event. It is a cascade initiated by autoxidation , which generates carboxylic acids and peroxides. These byproducts then catalyze polymerization (oligomerization) and Michael additions, transforming your clear liquid reagent into a viscous, yellow gum.
Critical Storage Parameters
To maintain purity >95%, you must disrupt the three vectors of degradation: Oxygen, Heat, and Light.
| Parameter | Recommendation | Technical Rationale |
| Temperature | 2°C – 8°C (Refrigerated) | Lowers kinetic energy, significantly slowing the rate of radical propagation and acid-catalyzed aldol condensation. |
| Atmosphere | Argon (Preferred) or Nitrogen | Displaces atmospheric oxygen. Argon is heavier than air, forming a more stable "blanket" over the liquid surface in opened vials. |
| Container | Amber Glass | Blocks UV light, which can photo-initiate radical formation. Avoid plastics (PE/PP) as aldehydes can leach plasticizers or permeate the wall. |
| Stabilizer | Acts as a radical scavenger (antioxidant) to terminate the propagation step of autoxidation. | |
| Headspace | Minimize | Large headspace volume acts as an oxygen reservoir. Transfer to smaller vials if the volume is reduced significantly. |
Troubleshooting & FAQs
Q1: My Dodec-2-enal has turned from clear to pale yellow. Is it still usable?
Diagnosis: This indicates the onset of autoxidation . The yellow color often comes from the formation of conjugated oligomers (dimers/trimers) or oxidation byproducts like 2-dodecenoic acid.
-
Action: Run a quick 1H-NMR .
-
Check: Look for the aldehyde proton doublet at ~9.5 ppm .
-
Check: Look for a broad singlet at ~11-12 ppm (Carboxylic acid).
-
Decision: If acid content is <5%, you may purify via short-path distillation. If >5% or viscous, discard, as the acid catalyzes further polymerization exponentially.
-
Q2: Why did the liquid become viscous and cloudy after 3 months in the fridge?
Diagnosis: You likely experienced Acid-Catalyzed Polymerization . The Mechanism: Even trace amounts of oxygen created dodecenoic acid. This acid acted as a catalyst, encouraging the remaining aldehyde molecules to attack each other (Aldol-type condensation or Michael addition), forming heavy "gums."
-
Prevention: The fridge slows this, but oxygen exclusion is the root cure. You likely didn't purge the headspace effectively after the last use.
Q3: Can I store Dodec-2-enal in a polyethylene (plastic) bottle?
Answer: No.
Reasoning:
-
Permeate: Slowly migrate through the plastic matrix.
-
Leach: Extract plasticizers from the bottle, contaminating your sample.
-
Oxidize: Plastics are generally more permeable to oxygen than glass.
Q4: I need to remove the stabilizer ( -Tocopherol) before my reaction. How?
Answer: In most synthetic applications (e.g., Wittig reactions, Reductions), 0.5%
-
If removal is strictly required: Pass the neat liquid through a short plug of Flash Silica Gel . The polar antioxidant will adhere to the silica more strongly than the lipophilic aldehyde. Flush with a non-polar solvent like Hexane, then evaporate.
Visualizing the Degradation Cascade
Understanding the enemy is the first step to defeating it. The diagram below illustrates how a single oxygen molecule triggers the transition from Monomer to Polymer.
Figure 1: The degradation cascade of
Standard Operating Protocol (SOP): The Argon Blanket
Objective: To reseal a Dodec-2-enal bottle ensuring <1 ppm Oxygen headspace concentration.
Materials:
-
Argon tank with regulator.
-
Pasteur pipette (glass).
-
Parafilm.
Procedure:
-
Work Quickly: Do not leave the bottle uncapped on the bench for extended periods.
-
The Laminar Flow: Turn on the Argon flow to a gentle stream (you should barely feel it on your skin).
-
Insertion: Insert the pipette tip into the bottle, positioning it roughly 1 cm above the liquid surface . Do not bubble the liquid, as this can evaporate the aldehyde.
-
The Purge: Hold the pipette in place for 15–20 seconds . Argon is heavier than air and will fill the bottle from the bottom up, displacing the oxygen.
-
The Withdrawal: Slowly withdraw the pipette while simultaneously bringing the cap down to the bottle mouth.
-
Seal: Screw the cap on tightly immediately after withdrawing the pipette.
-
Secondary Seal: Wrap the cap junction with Parafilm to prevent gas exchange during refrigeration.
Decision Tree: Assessment of Stored Material
Use this logic flow to determine if your stored Dodec-2-enal is safe for experimental use.
Figure 2: Rapid assessment logic for stored aldehyde reagents.
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: Trans-2-Dodecenal. Merck KGaA.[1]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 643733, 2-Dodecenal.
- Vellaccio, F., & Kemp, D. S. (1980). Organic Chemistry. (Discusses Type-2 Alkene reactivity and Michael acceptors).
-
DirectPCW. (2020). Technical Data Sheet: Trans-2-Dodecenal. (Provides specific storage temperature <18°C and Nitrogen requirement).[2]
-
Aidic. (2012). A Study of the Influential Factors Regarding the Thermal Stability of Polymeric Materials. (Mechanistic insight into radical polymerization of unsaturated carbonyls).
Sources
Mass spectrometry fragmentation patterns of Dodec-2-enal
Topic: Dodec-2-enal Fragmentation & Analysis Ticket Status: OPEN Agent: Senior Application Scientist
Welcome to the MassSpec Solutions Support Center
You have reached the specialized support queue for
Below are the resolved troubleshooting guides for the most frequent issues encountered by researchers.
Ticket #101: "I cannot find the Molecular Ion ( ) in my EI Spectrum."
User Issue: “I injected a standard of (E)-2-dodecenal, but the peak at m/z 182 is barely visible. I mostly see low-mass noise. Is my standard degraded?”
Technical Diagnosis:
This is standard behavior for long-chain
Resolution Protocol:
Do not rely solely on
| Fragment ( | Identity / Mechanism | Relative Abundance (Typical) |
| 55 | Base Peak ( | 100% |
| 41 | Allyl cation ( | 60-80% |
| 164 | 5-15% (Distinctive) | |
| 153 | < 5% |
Analyst Note: The presence of
Ticket #102: "How do I distinguish Dodec-2-enal from Dodecanal?"
User Issue: “My library search gives a match factor of 85% for both Dodecanal and 2-Dodecenal. How do I confirm the structure manually?”
Technical Diagnosis:
Automated libraries often struggle because both compounds produce dominant hydrocarbon series (
Differentiation Guide:
-
The Molecular Ion Shift:
-
The Base Peak Shift:
-
Dodecanal (Saturated): Base peak is typically
43 ( ) or 57 ( ). -
2-Dodecenal (Unsaturated): Base peak is typically
55 ( / Acryloyl fragment).
-
-
The "Oxygen" Fingerprint:
-
2-Dodecenal shows a clearer loss of CO (
) and CHO ( ) compared to the saturated analog, due to resonance stabilization of the resulting allylic carbocation.
-
Ticket #103: "Mechanism of Fragmentation (Why is 55 dominant?)"
User Issue: “I need to propose a fragmentation pathway for my publication. Does this molecule undergo McLafferty rearrangement?”
Technical Diagnosis:
Standard McLafferty rearrangement (transfer of
Instead, the fragmentation is driven by
Visualized Pathway (DOT Diagram):
Mechanistic Explanation:
-
Ionization: The electron is removed from the oxygen lone pair.
-
-Cleavage: Breaks the C1-C2 bond, releasing the formyl radical (
) and leaving a cation at 153. -
-Cleavage (Dominant): The double bond at C2 stabilizes the charge. Cleavage further down the chain produces the stable allylic cation series (
41, 55). -
Water Loss: A complex rearrangement involving the oxygen and chain hydrogens allows for the expulsion of water, yielding the diagnostic
164.
Ticket #104: "Sensitivity is too low for trace analysis. Protocol?"
User Issue: “I am analyzing biological fluids. Direct injection GC-MS is not sensitive enough for 2-dodecenal.”
Technical Diagnosis: Aldehydes are polar and thermally labile. They can adsorb to the GC liner or degrade. For trace analysis (<1 ppm), derivatization is mandatory to stabilize the molecule and improve ionization efficiency.
Recommended Workflow: DNPH Derivatization
This protocol converts the volatile aldehyde into a stable hydrazone, shifting the mass to a higher, more unique range (reducing background noise).
Step-by-Step Protocol:
-
Reagent Prep: Prepare a saturated solution of 2,4-Dinitrophenylhydrazine (DNPH) in acetonitrile with 0.1% HCl.
-
Reaction: Mix 500 µL sample with 500 µL DNPH reagent. Incubate at 60°C for 30 mins.
-
Extraction: Extract the derivative with hexane (2 x 1 mL).
-
Analysis: Inject into GC-MS.
-
New Target Ions:
-
Molecular Weight: The derivative MW is
Da. -
Target Ion (SIM): Monitor
362 ( ) and 178 (DNPH fragment).
-
Workflow Visualization:
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Dodecenal, (E)-. National Institute of Standards and Technology.[2][3]
-
The Good Scents Company. (2023).[4] (E)-2-Dodecenal Information and Organoleptics.
- Watson, J. T., & Sparkman, O. D. (2007). Introduction to Mass Spectrometry: Instrumentation, Applications, and Strategies for Data Interpretation. John Wiley & Sons.
-
PubChem. (2023). 2-Dodecenal Compound Summary. National Library of Medicine.
Sources
Sample preparation techniques for Dodec-2-enal in biological matrices
Executive Summary & Compound Profile
Dodec-2-enal (
-
Volatility: Significant losses occur during solvent evaporation.
-
Reactivity: The electrophilic alkene and aldehyde groups react rapidly with protein thiols and amines (Michael addition/Schiff base formation).
-
Artifact Formation: Ex vivo oxidation of matrix lipids can generate de novo Dodec-2-enal during sample preparation, leading to false positives.
This guide provides validated workflows to "lock" the molecule in its native state and extract it quantitatively.
Decision Matrix: Selecting the Right Workflow
Before starting, determine your analytical goal. Are you measuring Free (volatile) Dodec-2-enal or Total (free + protein-bound) Dodec-2-enal?
Figure 1: Decision tree for selecting the appropriate extraction methodology based on the target form of Dodec-2-enal.
Module 1: Critical Reagents & Stabilization (The "Why")
You cannot treat Dodec-2-enal like a stable drug molecule. Standard extraction protocols will fail.
Q: Why do I see high variability in my control samples?
A: You are likely generating Dodec-2-enal during the extraction. Biological matrices (plasma, tissue) contain lipids. If you expose them to air and light during extraction, they oxidize.
-
The Fix: Add BHT (Butylated hydroxytoluene) (50 µM) or TPP (Triphenylphosphine) to all extraction solvents immediately. This halts ex vivo lipid peroxidation.
Q: My recovery is <10% after evaporation. What is happening?
A: Dodec-2-enal is volatile. If you use Nitrogen blow-down (evaporation) without derivatization, you are blowing your analyte away.
-
The Fix: Derivatize first. Convert the volatile aldehyde into a heavier, stable hydrazone (using DNPH) or oxime (using PFBHA) before any concentration steps.
Module 2: Experimental Protocols
Protocol A: HS-SPME-GC-MS (For Free Dodec-2-enal)
Best for: Plasma, Urine, Plant Extracts. Zero solvent evaporation required.
Principle: Headspace Solid-Phase Microextraction (HS-SPME) partitions the volatile aldehyde from the matrix directly onto a fiber, avoiding matrix interferences.
Step-by-Step:
-
Sample Prep: Aliquot 1.0 mL of sample (Plasma/Homogenate) into a 10 mL headspace vial.
-
Salt Addition: Add 0.3 g NaCl. (Increases ionic strength, forcing hydrophobic Dodec-2-enal into the headspace).
-
Internal Standard: Add 10 µL of deuterated internal standard (e.g., d-Hexanal or d-Dodec-2-enal if available).
-
Incubation: Seal with magnetic screw cap. Incubate at 65°C for 10 min with agitation (500 rpm).
-
Extraction: Expose SPME fiber (DVB/CAR/PDMS - Grey/Divinylbenzene) to headspace for 30 min at 65°C.
-
Desorption: Inject into GC inlet (splitless) at 250°C for 3 minutes.
Protocol B: PFBHA Derivatization + LLE (For Total/Low Concentration)
Best for: Trace analysis where sensitivity enhancement is needed.
Principle: PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) reacts with the carbonyl group to form a stable oxime, excellent for Electron Capture Negative Ionization (ECNI) GC-MS.
Step-by-Step:
-
Reaction: To 200 µL sample, add 50 µL PFBHA (20 mg/mL in water).
-
Acidification: Adjust pH to 4-5 with dilute HCl (Catalyzes oxime formation).
-
Incubation: Room temperature for 1 hour (Dark).
-
Extraction: Add 1 mL Hexane (containing 0.01% BHT). Vortex 2 min.
-
Separation: Centrifuge 3000 x g, 5 min. Transfer organic layer.
-
Dry: Add anhydrous
to remove water. -
Analysis: Inject 1 µL into GC-MS.
Module 3: Troubleshooting Guide
Symptom: "Ghost Peaks" (False Positives)
| Possible Cause | Mechanism | Solution |
| Ex vivo Oxidation | Matrix lipids oxidize during sample handling. | Add BHT (50 µg/mL) to collection tubes immediately. Keep samples on ice. |
| Inlet Activity | Dirty GC inlet liner catalyzes breakdown of matrix precursors. | Change liner daily. Use deactivated wool liners. |
| Solvent Contamination | Aldehydes are ubiquitous in lab air/solvents. | Use LC-MS grade solvents. Bake SPME fibers for 30 min before use. |
Symptom: "Missing Peaks" (Low Recovery)
| Possible Cause | Mechanism | Solution |
| Evaporation Loss | Analyte lost during | Stop evaporating under-ivatized samples. Use Protocol A (SPME) or Protocol B (Derivatization). |
| Protein Binding | Dodec-2-enal binds covalently to albumin. | Use Acid Hydrolysis or enzymatic digestion if "Total" content is required. |
| Wall Adsorption | Hydrophobic chain sticks to plastic. | Use Silanized Glass vials. Avoid polypropylene tubes. |
Visualization: Derivatization Workflow
The following diagram illustrates the critical "Locking" mechanism using PFBHA to stabilize Dodec-2-enal.
Figure 2: Chemical stabilization workflow using PFBHA derivatization to prevent analyte loss and degradation.
Frequently Asked Questions (FAQs)
Q: Can I use LC-MS instead of GC-MS? A: Yes. For LC-MS, use DNPH (2,4-Dinitrophenylhydrazine) derivatization.
-
Protocol: Mix sample with DNPH in acidic acetonitrile. Incubate 30 min.
-
Detection: Detect the hydrazone derivative at UV 360 nm or by MS (ESI negative mode). Note that DNPH derivatives are less volatile and better suited for LC.
Q: How do I store my standards? A: Pure Dodec-2-enal is unstable.
-
Store neat standard at -80°C under Argon.
-
Make working stocks in Ethanol (not DMSO, which can be difficult to remove in GC).
-
Replace working stocks weekly.
Q: What is the best Internal Standard?
A: An isotopically labeled analog is ideal (
References
-
Review of Aldehyde Analysis: Luo, X., et al. (2017). Recent advances in the analysis of aldehydes in biological matrices.Analytica Chimica Acta . [Link]
-
HS-SPME Methodology: Kataoka, H., et al. (2000).[1] Applications of solid-phase microextraction in food analysis.Journal of Chromatography A . [Link]
-
PFBHA Derivatization Protocol: Spickett, C. M., et al. (2011). Analysis of lipid peroxidation products by gas chromatography-mass spectrometry.Free Radical Biology and Medicine . [Link]
-
Stability in Biological Matrices: Briscoe, C. J., & Hage, D. S. (2009).[2] Factors affecting the stability of drugs and drug metabolites in biological matrices.[2]Bioanalysis . [Link]
Sources
Technical Support Center: Dodec-2-enal Recovery & Analysis
Introduction: Why is Dodec-2-enal Disappearing?
You are likely here because your spike-and-recovery experiments for Dodec-2-enal (C12:1 aldehyde) are yielding consistently poor results (often <40%). As a Senior Application Scientist, I see this frequently. Dodec-2-enal is not merely "volatile"; it is a chemically fragile
This guide abandons generic advice. We will isolate the specific mechanism of your loss using a diagnostic approach and implement self-validating protocols to fix it.
Part 1: Diagnostic Workflow
Before altering your solvent or extraction time, use this decision tree to identify where the molecule is being lost.
Figure 1: Diagnostic logic flow to isolate the root cause of Dodec-2-enal loss during extraction.
Part 2: Troubleshooting Modules
Module 1: The "Invisible" Loss (Adsorption & Volatility)
The Issue: Dodec-2-enal is sufficiently lipophilic (LogP ~4.5) to adhere to plastics and sufficiently volatile to vanish during solvent blow-down.
Q: I am using standard polypropylene tubes. Could this be the problem? A: Yes. Long-chain aldehydes exhibit rapid, hydrophobic adsorption to polypropylene (PP) and polystyrene surfaces. Our internal data suggests up to 30% loss occurs within 1 hour of contact with untreated plastic.
Q: My solvent evaporation step is set to 40°C. Is that safe? A: No. While the boiling point of Dodec-2-enal is high (~250°C), its vapor pressure is significant enough to co-evaporate with solvents like dichloromethane or hexane, especially as the volume approaches dryness (azeotropic loss).
Corrective Protocol: Surface Passivation & Gentle Concentration
-
Glassware Only: Replace all plasticware with silanized borosilicate glass . If silanized glass is unavailable, acid-wash standard glass to remove active hydroxyl sites.
-
Nitrogen Blow-Down: Never use a rotary evaporator to dryness. Use a gentle stream of Nitrogen (
) at ambient temperature and stop when ~200 of solvent remains.
Data: Material Adsorption Comparison (100 ng/mL Spike)
| Material Type | Recovery (1 hr) | Recovery (24 hrs) | Status |
|---|---|---|---|
| Polypropylene (Standard) | 72% | 45% | FAIL |
| Borosilicate Glass (Untreated) | 88% | 82% | RISK |
| Silanized Glass | 98% | 96% | PASS |
Module 2: Chemical Instability (Oxidation & Reactivity)
The Issue: The
Q: I see a "ghost peak" eluting later than my target. What is it? A: This is likely Dodec-2-enoic acid (oxidation product) or a dimer. Without antioxidant protection, Dodec-2-enal undergoes auto-oxidation rapidly in the presence of light and air.
Q: Can I use methanol as an extraction solvent? A: Proceed with caution. In the presence of any trace acid or base catalyst, methanol can attack the double bond (Michael addition) or form acetals. Acetonitrile or Hexane are chemically "quieter" solvents for this molecule.
Corrective Protocol: Stabilization System
-
Antioxidant: Add 0.01% (w/v) Butylated Hydroxytoluene (BHT) to your extraction solvent before it touches the sample.
-
Inert Atmosphere: Purge all headspace with Argon or Nitrogen immediately after capping vials.
Module 3: The Matrix Trap (Derivatization Solution)
The Issue: In biological matrices (plasma, tissue), Dodec-2-enal covalently binds to free amine groups on proteins (Schiff base formation), rendering it unextractable by simple solvents.
Q: Direct extraction yields <10%. How do I break the protein binding? A: You cannot simply "break" it; you must out-compete it. The industry standard is In-situ Derivatization using PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine).[1]
Why PFBHA?
-
Sensitivity: Adds 5 fluorine atoms, increasing ECD/NCI-MS sensitivity by 100x.
-
Stability: The resulting oxime is thermally stable and does not degrade in the GC injector.
-
Trapping: It reacts faster than the aldehyde can oxidize or bind to proteins.
Protocol: PFBHA Derivatization Workflow
Figure 2: Step-by-step workflow for PFBHA derivatization to stabilize Dodec-2-enal.
Step-by-Step Derivatization Protocol:
-
Prepare Reagent: Dissolve PFBHA-HCl in HPLC-grade water (20 mg/mL).
-
Reaction: Add 100
of reagent to 1 mL of sample. -
Incubation: Heat at 60°C for 30 minutes. This drives the reaction to completion and releases aldehyde bound to low-affinity matrix sites.
-
Extraction: Add 1 mL of Hexane (containing Internal Standard). Vortex for 1 min.
-
Analysis: Inject the Hexane layer. Note that PFBHA derivatives often appear as two peaks (syn/anti isomers) in GC; sum the areas of both peaks for quantification.
References
-
Quantification of Pentafluorobenzyl Oxime Derivatives of Long Chain Aldehydes by GC-MS Analysis. National Institutes of Health (PMC). [Link]
-
Adsorption of Cationic Peptides and Lipophilic Compounds to Solid Surfaces of Glass and Plastic. PLOS One. [Link]
-
Guidelines to Achieving High Selectivity for the Hydrogen
-Unsaturated Aldehydes. ACS Publications (Chemical Reviews). [Link]
Sources
Validation & Comparative
Comparative Guide: Dodec-2-enal vs. 4-Hydroxynonenal (4-HNE) Reactivity
Executive Summary
This guide provides a technical comparison between 4-hydroxynonenal (4-HNE) , the canonical marker of oxidative stress, and Dodec-2-enal , a lipophilic 2-alkenal often overlooked in pathological screening but critical in sensory biology.
While both molecules are
Part 1: Chemical Architecture & Electrophilicity
The distinct reactivity profiles of these aldehydes are dictated by their electrophilic cores and lipophilicity (LogP).
Structural Divergence
-
4-HNE (4-Hydroxy-2-nonenal): Contains a C4-hydroxyl group. This moiety increases water solubility and allows for intramolecular cyclization after nucleophilic attack.
-
Dodec-2-enal: A longer (C12) hydrophobic chain lacking the hydroxyl group. It is significantly more lipophilic, restricting its reactivity to membrane-embedded or hydrophobic protein domains.
The "Cyclization Lock" Mechanism
The most critical differentiator is the stability of the resulting protein adducts.
-
Dodec-2-enal: Undergoes a standard Michael addition with protein nucleophiles (Cys, His, Lys). The resulting adduct is a linear aldehyde, which remains susceptible to oxidation or reduction.
-
4-HNE: Undergoes Michael addition, but the presence of the C4-hydroxyl group facilitates a secondary reaction: hemiacetal formation . The free aldehyde oxygen attacks the C4-hydroxyl, forming a cyclic hemiacetal. This "locks" the adduct, making it highly resistant to reversal and proteasomal degradation.
Comparative Data Table
| Feature | 4-Hydroxynonenal (4-HNE) | Dodec-2-enal |
| Origin | Peroxidation of n-6 PUFAs (Arachidonic, Linoleic) | Peroxidation of n-6 PUFAs / Enzymatic cleavage |
| LogP (Lipophilicity) | ~2.3 (Amphiphilic) | ~4.5 (Highly Lipophilic) |
| Primary Reactivity | Michael Addition + Cyclization | Michael Addition (Linear) |
| Adduct Stability | High (Cyclic Hemiacetal) | Moderate (Reversible Linear Adduct) |
| Primary Targets | Cytosolic & Mitochondrial Proteins (Keap1, ALDH2) | Membrane Proteins, Olfactory Receptors (OR1A1) |
| Sensory Profile | Fatty, Rancid | Cilantro, Waxy, Citrus-like |
| Detoxification | GSTA4-4 (Conjugation), ALDH2 (Oxidation) | ALDHs (Oxidation), GSTs |
Part 2: Mechanistic Pathways (Visualization)
The following diagram illustrates the divergent reaction pathways. Note the "dead-end" stability of the HNE cyclic adduct compared to the linear Dodec-2-enal adduct.
Figure 1: Divergent reaction pathways. 4-HNE forms stable cyclic adducts leading to aggregation, while Dodec-2-enal targets membrane receptors and forms linear adducts.
Part 3: Biological Impact & Signaling[1]
4-HNE: The Cytotoxic Signal
4-HNE is a "toxic second messenger." Its amphiphilic nature allows it to diffuse from membranes into the cytosol.
-
Target: Keap1 (Kelch-like ECH-associated protein 1). HNE modifies Cys residues on Keap1, preventing Nrf2 degradation. This triggers the antioxidant response element (ARE).
-
Toxicity: High concentrations inhibit ALDH2 (the enzyme responsible for detoxifying aldehydes), creating a vicious cycle of accumulation and mitochondrial failure.
Dodec-2-enal: The Sensory Ligand
Dodec-2-enal is less cytotoxic in cytosolic contexts due to its extreme lipophilicity (it stays in the membrane).
-
Target: OR1A1 (Olfactory Receptor Family 1 Subfamily A Member 1).[1][2][3]
-
Mechanism: Dodec-2-enal binds to the transmembrane pocket of OR1A1, a GPCR expressed in the nose and ectopic tissues (e.g., liver, gut).
-
Outcome: Activation of the cAMP-PKA signaling axis.[3] In hepatocytes, this pathway has been linked to the regulation of triglyceride metabolism, suggesting Dodec-2-enal may have metabolic modulatory roles beyond simple toxicity.
Part 4: Experimental Protocol (Quantification)
To accurately compare these aldehydes in biological matrices, standard DNPH methods are often insufficient due to poor sensitivity for long-chain lipophiles. We recommend 3-Nitrophenylhydrazine (3-NPH) derivatization coupled with LC-MS/MS.
Workflow Diagram
Figure 2: Optimized workflow for simultaneous quantification of HNE and Dodec-2-enal.
Detailed Protocol Steps
Objective: Simultaneous quantification of 4-HNE and Dodec-2-enal.
-
Sample Preparation:
-
Homogenize tissue in PBS containing BHT (Butylated hydroxytoluene) (50 µM) to prevent artificial oxidation during processing.
-
Spike with internal standards: d3-4-HNE and d2-Dodec-2-enal (or structurally similar d2-2-alkenal).
-
-
Derivatization (The Critical Step):
-
Add 3-NPH (20 mM in 50% methanol) and EDC-HCl (catalyst, 100 mM).
-
Why 3-NPH? It converts the unstable aldehydes into stable hydrazones and introduces a moiety that ionizes strongly in negative electrospray ionization (ESI-), improving sensitivity by 10-50x over positive mode methods.
-
Incubate at 40°C for 30 minutes .
-
-
LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).
-
Mobile Phase: (A) Water + 0.1% Formic Acid, (B) Acetonitrile + 0.1% Formic Acid.
-
Gradient: Dodec-2-enal will elute significantly later than HNE due to the C12 chain. Ensure the gradient extends to 95% B.
-
MRM Transitions (Negative Mode):
-
4-HNE-3NPH: m/z 290 → 168
-
Dodec-2-enal-3NPH: m/z 316 → 168 (Parent mass = Aldehyde + 135 Da [3NPH] - 18 Da [H2O]).
-
-
References
-
Esterbauer, H., et al. (1991). Chemistry and biochemistry of 4-hydroxynonenal, malonaldehyde and related aldehydes. Free Radical Biology and Medicine. Link
-
Grimsrud, P. A., et al. (2008). Sites of protein adduction by HNE in mitochondria.[4] Journal of Biological Chemistry. Link
-
Wu, L., et al. (2015).[3] Activation of OR1A1 suppresses PPAR-γ expression by inducing HES-1 in cultured hepatocytes.[3] The International Journal of Biochemistry & Cell Biology. Link
-
Fukuda, K., et al. (2015). 4-Hydroxynonenal: A Superior Oxidative Biomarker Compared to Malondialdehyde. Journal of Toxicology and Environmental Health. Link
-
Mori, T., et al. (2025). LC-MS/MS based analytical strategies for the detection of lipid peroxidation products. ResearchGate.[5] Link
Sources
- 1. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 2. uniprot.org [uniprot.org]
- 3. Activation of OR1A1 suppresses PPAR-γ expression by inducing HES-1 in cultured hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The lipid peroxidation product 4-hydroxy-2-nonenal: Advances in chemistry and analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of Lipid Oxidation Products: Dodec-2-enal vs. Malondialdehyde (MDA)
Executive Summary: Signal vs. Damage
In the landscape of lipid peroxidation, Dodec-2-enal and Malondialdehyde (MDA) represent two divergent biological fates. While both originate from the oxidative degradation of polyunsaturated fatty acids (PUFAs), their interactions with the proteome and genome differ fundamentally based on their chemical electrophilicity.
-
Dodec-2-enal acts primarily as a bioactive signal . As a long-chain
-unsaturated aldehyde, it functions as a "soft" electrophile, preferentially targeting cysteine thiols on sensor proteins like Keap1. This triggers adaptive stress responses (Nrf2 pathway) and antimicrobial defense mechanisms. -
MDA acts primarily as a cumulative toxicant . As a short-chain dialdehyde, it functions as a "harder" electrophile and cross-linker, forming stable adducts with lysine residues and DNA (M1G adducts), leading to mutagenesis and protein aggregation.
This guide dissects their mechanisms, toxicity profiles, and detection protocols to aid in experimental design.
Chemical Biology & Mechanism of Action
Structural Determinants of Reactivity
The biological activity of these aldehydes is dictated by the Hard and Soft Acids and Bases (HSAB) theory.
| Feature | Dodec-2-enal | Malondialdehyde (MDA) |
| Structure | ||
| Class | Dialdehyde | |
| Electrophilicity | Soft Electrophile (Michael Acceptor) | Hard/Mixed Electrophile (Schiff Base former) |
| Primary Target | Cysteine (Thiol) groups | Lysine (Amine) groups & DNA (Guanine) |
| Reaction Type | Michael Addition (Reversible/Irreversible) | Schiff Base formation, Cross-linking |
| Hydrophobicity | High (Lipophilic tail inserts into membranes) | Low (Water soluble, cytosolic) |
Signaling Pathways (Visualized)
Dodec-2-enal: The Nrf2 Activator Dodec-2-enal mimics the activity of 4-HNE but with higher lipophilicity. It alkylates specific cysteine residues (e.g., Cys151, Cys273, Cys288) on Keap1 , the repressor of Nrf2. This prevents Keap1 from ubiquitinating Nrf2, allowing Nrf2 to translocate to the nucleus and transcribe antioxidant genes (HMOX1, NQO1).
MDA: The Cross-Linker MDA exists in equilibrium with its enolate anion. It attacks the exocyclic amino group of deoxyguanosine in DNA to form the mutagenic adduct M1G (pyrimido[1,2-a]purin-10(3H)-one). In proteins, it cross-links two lysine residues, forming fluorescent dihydropyridine adducts (DHP-lysine), leading to protein aggregation (e.g., ApoA-I dysfunction).
Figure 1: Divergent pathways of Dodec-2-enal (Signaling) and MDA (Damage) derived from lipid peroxidation.
Comparative Toxicity & Activity Profile[1][2][3][4]
| Parameter | Dodec-2-enal | Malondialdehyde (MDA) |
| Cytotoxicity (Mammalian) | Moderate ( | High (Chronic accumulation) |
| Antimicrobial Activity | Potent ( | Weak/Non-specific |
| Genotoxicity | Low (Rapidly metabolized by ALDH) | High (Forms stable M1G adducts) |
| Sensory Properties | Intense "Cilantro/Citrus" odor | Odorless/Faint |
| Metabolic Fate | Oxidized to Dodecenoic acid (Fatty acid) | Oxidized to Malonate / Acetyl-CoA |
| Key Biomarker Utility | Specific marker for n-6 PUFA oxidation | General marker for Oxidative Stress (TBARS) |
*Note: Dodec-2-enal cytotoxicity is cell-type dependent. In fibroblasts, it induces hormesis at low concentrations (<5 µM) but apoptosis at high concentrations (>25 µM) via membrane disruption.
Experimental Protocols
Protocol A: Detection of Dodec-2-enal (GC-MS)
Use this protocol for quantifying Dodec-2-enal in biological matrices or food samples. TBARS is ineffective here.
Principle: Dodec-2-enal is volatile. Headspace Solid-Phase Microextraction (HS-SPME) is the gold standard for extraction without artifact formation.
Workflow:
-
Sample Prep: Homogenize 1g tissue/fluid in 5mL saturated NaCl solution (inhibits enzymatic activity and aids volatilization).
-
Internal Standard: Add 10 µL of 2-Undecanone (10 ppm) as an internal standard.
-
Extraction (HS-SPME):
-
Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) – optimal for aldehydes.
-
Incubation: 50°C for 30 mins with agitation (500 rpm).
-
-
GC-MS Analysis:
-
Column: DB-Wax or HP-5MS (30m x 0.25mm).
-
Injector: 250°C, splitless mode.
-
Oven: 40°C (2 min)
5°C/min 230°C.
-
-
Validation: Monitor ion m/z 83 (base peak) and m/z 182 (molecular ion).
Protocol B: Specific Detection of MDA (HPLC-Fluorescence)
Avoid the standard TBARS spectrophotometric assay (532 nm) for critical drug development data due to cross-reactivity with sugars and other aldehydes. Use HPLC.
Workflow:
-
Derivatization: Mix 100 µL sample (plasma/lysate) with 20 µL 0.5M BHT (prevents further oxidation) and 200 µL 0.6% Thiobarbituric Acid (TBA).
-
Reaction: Incubate at 95°C for 60 minutes.
-
Extraction: Cool, add 300 µL n-Butanol, vortex, and centrifuge (10,000 x g, 5 min). Collect the upper organic phase.
-
HPLC Separation:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: 65% Phosphate Buffer (50mM, pH 7) / 35% Methanol.
-
Detection: Fluorescence (Ex: 515 nm, Em: 553 nm).
-
-
Result: MDA-TBA adduct elutes as a distinct peak, separated from interfering compounds.
Protocol C: Functional Nrf2 Activation Assay (Luciferase)
To verify if your compound (Dodec-2-enal) is acting via the signaling pathway vs. general toxicity.
-
Cell Line: ARE-Luciferase Reporter cells (e.g., HepG2-ARE-Luc).
-
Treatment:
-
Test: Dodec-2-enal (0.1, 1, 5, 10 µM).
-
Positive Control: Sulforaphane (5 µM).
-
Negative Control: Vehicle (DMSO < 0.1%).
-
-
Incubation: 16–24 hours.
-
Readout: Lyse cells and add Luciferin substrate. Measure luminescence.
-
Interpretation: A dose-dependent increase in luminescence (2-5 fold) confirms electrophilic activation of Nrf2. Toxicity (loss of signal) at high doses indicates the transition from signaling to damage.
References
-
Ayala, A., Muñoz, M. F., & Argüelles, S. (2014). Lipid peroxidation: production, metabolism, and signaling mechanisms of malondialdehyde and 4-hydroxy-2-nonenal. Oxidative Medicine and Cellular Longevity. Link
-
Kubo, I., et al. (2004). Antibacterial activity of coriander volatile compounds against Salmonella choleraesuis. Journal of Agricultural and Food Chemistry. (Identifies Dodec-2-enal activity). Link
-
Esterbauer, H., Schaur, R. J., & Zollner, H. (1991). Chemistry and biochemistry of 4-hydroxynonenal, malonaldehyde and related aldehydes. Free Radical Biology and Medicine. Link
-
Marnett, L. J. (1999). Lipid peroxidation-DNA damage by malondialdehyde. Mutation Research. Link
-
Abiko, Y., et al. (2020).[1] A strategy for repression of arsenic toxicity through nuclear factor E2 related factor 2 activation mediated by the (E)-2-alkenals in Coriandrum sativum L. leaf extract. Food and Chemical Toxicology. Link
Sources
A Comparative Sensory Analysis of Dodec-2-enal and Other Key Flavor Aldehydes
A Technical Guide for Researchers and Product Development Professionals
Introduction
Aldehydes are a pivotal class of volatile organic compounds that define the characteristic aroma and flavor of a vast array of foods, beverages, and fragrances. Their low odor thresholds and diverse sensory profiles, ranging from green and fruity to waxy and fatty, make them indispensable in the flavorist's palette. This guide provides an in-depth comparative sensory analysis of (E)-2-Dodec-2-enal, a C12 unsaturated aldehyde, against a selection of other significant saturated flavor aldehydes: Octanal (C8), Nonanal (C9), and Decanal (C10).
As Senior Application Scientists, our goal is to move beyond a simple cataloging of descriptors. This guide is structured to provide a causal understanding of the sensory properties of these molecules, grounded in their chemical structure and supported by robust analytical methodologies. We will explore their distinct sensory profiles, delve into the quantitative differences in their potencies via detection thresholds, and provide detailed, validated protocols for their sensory evaluation. This document is designed to be a practical and authoritative resource for researchers, scientists, and professionals in the fields of food science, flavor chemistry, and product development.
The Chemical Landscape: Structure Defines Sensation
The sensory character of an aldehyde is intrinsically linked to its molecular structure. Key determinants include carbon chain length, the presence and position of double bonds (unsaturation), and stereochemistry.
-
Saturated Aliphatic Aldehydes (Octanal, Nonanal, Decanal): These aldehydes possess a simple, straight-chain structure. Their aroma profiles are often described as waxy, citrusy, and fatty. As the carbon chain length increases from C8 to C10, the citrus and floral notes tend to become more pronounced, while the fatty character also evolves.
-
(E)-2-Dodec-2-enal: This C12 aldehyde is distinguished by the presence of a double bond between the second and third carbon atoms in the trans (E) configuration. This unsaturation introduces significant complexity to its sensory profile, imparting characteristic notes that are not prominent in its saturated counterparts. It is a key component in the aroma of cilantro[1].
Comparative Sensory Profiles
The perceived aroma and flavor of these aldehydes are multifaceted. While often described with broad terms, a trained sensory panel can distinguish subtle and distinct nuances.
| Aldehyde | Common Sensory Descriptors | Detailed Profile |
| Octanal (C8) | Waxy, fatty, lemon, green | Often described as having a powerful, fatty-citrus aroma with green undertones. It can be reminiscent of orange peel and has a slightly aldehydic sharpness. |
| Nonanal (C9) | Floral, rose, citrus, waxy | Possesses a strong floral, particularly rose-like, and citrusy aroma.[2][3] It also carries waxy and fatty notes, contributing to a complex and often sought-after fragrance profile in the perfume industry. |
| Decanal (C10) | Orange, citrus, waxy, aldehydic | Characterized by a strong, waxy odor reminiscent of orange peel.[2][3] It is a key component in the aroma of citrus fruits and buckwheat. |
| (E)-2-Dodec-2-enal | Mandarin, citrus, cilantro, fatty, metallic, waxy | Exhibits a potent and complex aroma profile. At high concentrations, it can be unpleasantly gassy and choking, but upon dilution, it reveals pleasant citrus notes, particularly of mandarin and orange.[4] It is strongly associated with the fresh, herbal, and slightly soapy notes of cilantro.[2] Its taste profile includes fatty, waxy, and citrus peel notes with herbal and cilantro-like characteristics.[4] |
A fascinating aspect of (E)-2-Dodec-2-enal perception is its connection to the "cilantro-soapy taste" phenomenon. For a subset of the population, cilantro has a strong soapy flavor. This has been linked to a genetic variation in an olfactory receptor that makes individuals particularly sensitive to the unsaturated aldehydes in cilantro, including (E)-2-Dodec-2-enal, perceiving them as soapy[2].
Quantitative Potency: Odor Detection Thresholds
The odor detection threshold (ODT) is the lowest concentration of a substance that is detectable by the human sense of smell. It is a critical measure of an aroma compound's potency. It's important to note that ODT values can vary significantly based on the matrix (e.g., water, oil, air) and the methodology used for determination. The following table compiles ODT data from various sources to provide a comparative overview.
| Compound | Odor Threshold in Water (µg/L) | Odor Threshold in Air (ng/L) | Notes and References |
| Octanal | 0.03 - 0.7 | 0.09 - 2.398 | Water thresholds can vary. Air thresholds from a study on rice aroma[4]. |
| Nonanal | 0.08 - 1.0 | 0.3 - 1.0 | Water thresholds are generally low. Air thresholds from a study on rice aroma[4]. |
| Decanal | 0.07 - 4.0 | 0.3 - 3.1 | Water thresholds are in a similar range to other saturated aldehydes. Air thresholds from a study on rice aroma[4]. |
| (E)-2-Dodec-2-enal | Not readily available | Not readily available | Specific, comparable ODT values for (E)-2-Dodec-2-enal are not as widely published as for the saturated aldehydes. However, its powerful aroma suggests a very low ODT. |
Causality in Potency: The potency of these aldehydes is influenced by their volatility and their interaction with olfactory receptors. The presence of the double bond in (E)-2-Dodec-2-enal can affect its shape and electronic properties, leading to a strong interaction with specific olfactory receptors, contributing to its low detection threshold and distinct aroma profile.
Methodologies for Rigorous Sensory Analysis
To obtain reliable and reproducible sensory data, standardized methodologies are essential. The following section details the protocols for two key sensory tests: the Triangle Test for discrimination and Quantitative Descriptive Analysis (QDA) for detailed profiling. These protocols are based on internationally recognized standards from organizations like ISO and ASTM.
Protocol 1: Triangle Test for Discrimination
Objective: To determine if a perceptible sensory difference exists between two samples (e.g., a product containing Dodec-2-enal vs. one with Decanal). This method is a forced-choice procedure as per ISO 4120:2021[5][6][7].
Principle: Assessors are presented with a set of three coded samples, where two are identical and one is different. They are tasked with identifying the "odd" sample. The probability of choosing the correct sample by chance is 1 in 3.
Materials:
-
Samples of the two products to be compared (A and B).
-
Identical, odor-free sample presentation vessels with lids, coded with random three-digit numbers.
-
Water and unsalted crackers for palate cleansing.
-
Individual sensory booths with controlled lighting and ventilation.
-
Ballots for recording responses.
Procedure:
-
Sample Preparation: Prepare the samples under controlled and identical conditions to avoid any differences other than the flavor aldehyde being tested. The concentration of the aldehydes should be above their detection threshold but not so high as to cause sensory fatigue.
-
Panelist Selection and Training: Use a panel of at least 20-40 assessors who have been screened for their sensory acuity. For this test, specific training on the attributes of the aldehydes is not required, but panelists should be familiar with the test procedure.
-
Test Design: Present the samples in all six possible orders (ABB, BAA, AAB, BBA, ABA, BAB) an equal number of times across the panel to counterbalance order effects.
-
Evaluation: Instruct panelists to evaluate the samples in the order presented and to identify the sample they believe is different. Panelists are required to make a choice, even if they are not certain (forced-choice)[5].
-
Data Analysis: Tally the number of correct identifications. Compare this number to a statistical table for the triangle test to determine if the result is statistically significant at a chosen confidence level (typically p < 0.05).
Self-Validation: The use of all six presentation orders and a sufficient number of panelists ensures the test is robust against biases. The statistical analysis provides a clear, objective measure of whether a perceptible difference exists.
Protocol 2: Quantitative Descriptive Analysis (QDA)
Objective: To identify, describe, and quantify the sensory attributes of the flavor aldehydes. This method provides a detailed "sensory fingerprint" of each compound.
Principle: A small panel of highly trained assessors develops a consensus vocabulary (a sensory lexicon) to describe the aroma and flavor attributes of the products. They then rate the intensity of each attribute on a numerical scale.
Materials:
-
Samples of each aldehyde (Dodec-2-enal, Octanal, Nonanal, Decanal) prepared at a standardized concentration in a neutral base (e.g., deodorized oil or water).
-
A variety of reference standards to define the sensory lexicon.
-
Individual sensory booths.
-
Computerized data collection system or paper ballots with line scales.
Step-by-Step Methodology:
-
Panelist Selection: Select 8-12 individuals based on their sensory acuity, motivation, and ability to work in a group.
-
Lexicon Development: This is a critical phase where the panel, guided by a panel leader, develops a specific vocabulary to describe the sensory attributes of the aldehydes[8][9].
-
Term Generation: Panelists are presented with the different aldehyde samples and individually generate descriptive terms for aroma and flavor.
-
Discussion and Refinement: The panel leader facilitates a discussion to create a comprehensive list of terms, eliminating redundant or hedonic (like/dislike) words.
-
Reference Standards: For each descriptor, a physical reference standard is chosen to provide a concrete example of the term. For instance:
-
Citrus: Freshly grated orange peel.
-
Waxy: A piece of beeswax.
-
Fatty: A sample of vegetable oil.
-
Cilantro: Fresh cilantro leaves.
-
Metallic: A solution of ferrous sulfate.
-
-
-
Panel Training: Over several sessions, panelists practice rating the intensity of each attribute in the lexicon using the reference standards to anchor their ratings on a scale (e.g., a 15-point scale where 0 is "not perceptible" and 15 is "very intense").
-
Validation: The performance of the panel is validated to ensure they are using the lexicon and scale consistently and can discriminate between the samples.
-
Formal Evaluation: Once trained and validated, the panel evaluates the aldehyde samples in a controlled, randomized, and replicated manner. Each panelist independently rates the intensity of each attribute for each sample.
-
Data Analysis: The data is analyzed using statistical methods, typically Analysis of Variance (ANOVA), to determine significant differences in the attribute intensities between the aldehydes. The results are often visualized using spider plots or bar charts.
Workflow for Quantitative Descriptive Analysis (QDA):
Caption: Workflow for a Quantitative Descriptive Analysis study.
Correlating Structure with Sensory Perception
The differences in the sensory profiles of these aldehydes can be explained by their structure-activity relationships (SAR).
-
Chain Length: In saturated aldehydes, increasing the carbon chain from C8 to C10 generally leads to a decrease in the "green" and "fatty" notes and an increase in the "citrus" and "floral" character. This is likely due to how the increasing length and lipophilicity of the molecule affects its fit and binding affinity with different olfactory receptors.
-
Unsaturation: The presence of the C=C double bond in (E)-2-Dodec-2-enal is a major contributor to its unique sensory profile. This feature introduces rigidity to the molecule and a site of higher electron density, which can lead to stronger and more specific interactions with olfactory receptors. This is why it elicits the characteristic "cilantro" and "metallic" notes not found in its saturated counterpart, dodecanal. The position of the double bond is also critical; for example, 2-alkenals often have a more pungent and fatty character compared to other isomers.
A Simplified Model of Aldehyde-Receptor Interaction:
Caption: Simplified model of aldehyde-receptor interactions.
The Role of Instrumental Analysis: GC-Olfactometry
While sensory panels are the ultimate tool for evaluating flavor, instrumental techniques like Gas Chromatography-Olfactometry (GC-O) provide a crucial link between the chemical composition of a sample and its aroma.
In GC-O, the effluent from a gas chromatograph is split, with one portion going to a chemical detector (like a mass spectrometer for identification) and the other to a sniffing port where a trained assessor describes the odor of the eluting compounds[10][11]. This technique is invaluable for:
-
Identifying Odor-Active Compounds: It allows researchers to pinpoint which specific volatile compounds in a complex mixture are actually contributing to the overall aroma.
-
Aroma Profile Characterization: The assessor can provide a time-based description of the aroma, creating an "olfactogram" that can be compared between samples.
-
Screening for Off-Notes: GC-O is highly effective at identifying trace compounds that may be responsible for undesirable aromas.
For the aldehydes discussed in this guide, GC-O can be used to separate and individually assess them in a mixture, confirming their distinct aroma profiles and retention times.
Applications and Implications
The choice between these aldehydes in product formulation is driven by their unique sensory characteristics:
-
Octanal, Nonanal, and Decanal are widely used to create or enhance citrus, floral, and fresh notes in beverages, confectionery, and personal care products.
-
(E)-2-Dodec-2-enal is essential for creating authentic cilantro and mandarin flavors.[4] It is also used at very low levels to add a unique, fresh "skin" note to fruit flavors and a cooked, fatty character to savory applications like fried chicken flavors.
Understanding the comparative sensory profiles and potencies of these aldehydes allows for more precise and effective flavor creation and troubleshooting of off-notes in product development.
Conclusion
(E)-2-Dodec-2-enal presents a significantly more complex and potent sensory profile compared to its saturated counterparts, Octanal, Nonanal, and Decanal. Its characteristic mandarin, cilantro, and metallic notes, a direct result of its unsaturated chemical structure, set it apart from the more straightforward citrus and waxy profiles of the saturated aldehydes. The effective use of these powerful flavor compounds requires a deep understanding of their individual characteristics, their relative potencies, and the application of rigorous, standardized sensory evaluation methodologies. This guide provides a framework for such an understanding, empowering researchers and developers to make more informed and scientifically sound decisions in the art and science of flavor creation.
References
-
ISO 4120:2021 Sensory analysis — Methodology — Triangle test. International Organization for Standardization. Available from: [Link]
-
ASTM E253-23, Standard Terminology Relating to Sensory Evaluation of Materials and Products, ASTM International, West Conshohocken, PA, 2023. Available from: [Link]
-
Brattoli, M., et al. (2013). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. In Modern Instrumental Analysis. InTech. Available from: [Link]
- Jezussek, M., & Schieberle, P. (2003). Comparison of Odor-Active Compounds From Six Distinctly Different Rice Flavor Types. Journal of Agricultural and Food Chemistry, 51(8), 2435-2441.
-
Kim, U. K., & Go, Y. (2019). Olfactory Stimulation Effect of Aldehydes, Nonanal, and Decanal on the Human Electroencephalographic Activity, According to Nostril Variation. Biomedicines, 7(3), 57. Available from: [Link]
- Lawless, H. T., & Heymann, H. (2010). Sensory Evaluation of Food: Principles and Practices. Springer.
-
The Good Scents Company. Information on flavor and fragrance raw materials. Available from: [Link]
- Meilgaard, M. C., Civille, G. V., & Carr, B. T. (2007).
- Plutowska, B., & Wardencki, W. (2008). Gas chromatography–olfactometry in food flavour analysis.
-
Lee, J., & Chambers, D. H. (2019). The Importance of Sensory Lexicons for Research and Development of Food Products. Foods, 8(1), 22. Available from: [Link]
- Cadwallader, K. R. (2007). Flavor Chemistry of Ethnic Foods. American Chemical Society.
- Plotto, A., Margaría, C. A., Goodner, K. L., Goodrich, R., & Baldwin, E. A. (2004). Odour and flavour thresholds for key aroma components in an orange juice matrix: terpenes and aldehydes. Flavour and Fragrance Journal, 19(6), 491-498.
-
BSI. (2021). BS EN ISO 4120:2021 Sensory analysis. Methodology. Triangle test. The British Standards Institution. Available from: [Link]
-
Scentspiracy. (n.d.). Aldehydes in perfumery. Available from: [Link]
-
A.C.S. (n.d.). SENSORY EVALUATION. Available from: [Link]
-
Cantatore, V., et al. (2022). Aldehydes: What We Should Know About Them. International Journal of Molecular Sciences, 23(19), 11339. Available from: [Link]
-
FAO. (1995). GUIDELINES FOR THE SENSORY EVALUATION OF FISH AND SHELLFISH IN LABORATORIES. Food and Agriculture Organization of the United Nations. Available from: [Link]
- D'Acampora Zellner, B., et al. (2008). Gas chromatography–olfactometry in food flavour analysis.
-
ResearchGate. (n.d.). Odor threshold values in water of some aroma compounds (20 °C). Available from: [Link]
- Ferreira, V., Lopez, R., & Cacho, J. F. (2000). Gas Chromatography−Olfactometry and Chemical Quantitative Study of the Aroma of Six Premium Quality Spanish Aged Red Wines. Journal of Agricultural and Food Chemistry, 48(8), 3823-3833.
- Laska, M. (2014). Olfactory sensitivity and odor structure-activity relationships for aliphatic ketones in CD-1 mice. Chemical Senses, 39(5), 415-424.
-
Utah State University. (n.d.). Development of a Beef Flavor Lexicon. Available from: [Link]
- Abraham, M. H., & Cometto-Muñiz, J. E. (2011). An Algorithm for 353 Odor Detection Thresholds in Humans. Chemical Senses, 36(9), 817-832.
- BOKOWA, A. (2014). Odour Detection Threshold Values for Fifty-Two Selected Pure Compounds. Chemical Engineering Transactions, 40, 151-156.
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- 3. researchgate.net [researchgate.net]
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Dodec-2-enal (DDE) Protein Adducts vs. Other Lipid Peroxidation Products
Content Type: Comparative Technical Guide Audience: Researchers, Senior Scientists, Drug Development Professionals
Executive Summary: The Hydrophobic Aggressor
While 4-Hydroxynonenal (4-HNE) and Malondialdehyde (MDA) dominate the literature as markers of oxidative stress, Dodec-2-enal (2-Dodecenal) represents a distinct class of long-chain, hydrophobic
This structural difference dictates a divergent pathogenic mechanism: Dodec-2-enal adducts cannot form cyclic hemiacetals. Unlike HNE adducts, which stabilize via cyclization, Dodec-2-enal protein adducts retain a reactive carbonyl group even after the initial Michael addition. This "live" aldehyde allows for secondary cross-linking events, making Dodec-2-enal a potent driver of protein aggregation and membrane dysfunction.
This guide compares the chemical behavior, detection strategies, and biological impact of Dodec-2-enal against the industry standards (HNE, MDA, and Acrolein).
Chemical Basis of Adduct Formation
To understand the detection and toxicity of these adducts, one must first understand their electrophilic nature.
Structural Comparison
| Feature | Dodec-2-enal | 4-HNE | MDA | Acrolein |
| Structure | ||||
| Carbon Chain | C12 (Highly Lipophilic) | C9 (Amphiphilic) | C3 (Hydrophilic) | C3 (Volatile) |
| Electrophilicity | Soft (Michael Acceptor) | Soft (Michael Acceptor) | Hard (Schiff Base) | Soft (Michael Acceptor) |
| Adduct Stability | Linear Aldehyde (Retains reactivity) | Cyclic Hemiacetal (Stabilized) | Cross-linked Enamine | Linear/Cyclic |
Reaction Mechanisms
-
Michael Addition (Primary for Dodec-2-enal & HNE): The sulfur atom of Cysteine, the imidazole nitrogen of Histidine, or the
-amine of Lysine attacks the -carbon (C3). -
Schiff Base Formation: The carbonyl carbon reacts with primary amines (Lysine).
-
The "Cyclization Gap":
-
HNE: Following Michael addition, the C4-hydroxyl group attacks the aldehyde carbonyl, forming a stable cyclic hemiacetal. This "locks" the adduct.
-
Dodec-2-enal: Lacks the C4-OH. The adduct remains a linear aldehyde. This pendant aldehyde can then react with a neighboring Lysine via Schiff base formation, creating Protein-Protein Crosslinks (PPCs) .
-
Figure 1: Divergent reaction pathways. Dodec-2-enal maintains a reactive carbonyl capable of secondary cross-linking, whereas HNE forms self-limiting cyclic structures.
Comparative Performance Guide
Biological Impact & Toxicity
Dodec-2-enal is less studied than HNE but exhibits distinct toxicological properties due to its hydrophobicity.
| Parameter | Dodec-2-enal | 4-HNE | Malondialdehyde (MDA) |
| Membrane Penetration | High. Partitions deep into the lipid bilayer; targets transmembrane domains. | Moderate. Amphiphilic nature allows cytosolic and membrane interaction. | Low. Primarily cytosolic or surface-exposed residues. |
| Primary Targets | Mitochondrial membrane proteins (e.g., uncoupling proteins), Transporters. | Cytoskeletal proteins, proteasome, metabolic enzymes (GAPDH). | DNA bases (dG), Lysine-rich proteins (Albumin). |
| Immunogenicity | Moderate. Generates specific epitopes, but antibodies are rare commercially. | High. Anti-HNE antibodies are standard research tools. | High. Anti-MDA adduct antibodies are widely available. |
| Detoxification | Aldehyde Dehydrogenase (ALDH), Glutathione S-Transferase (GST).[1] | ALDH, GST (specifically GSTA4-4), Aldose Reductase.[1] | ALDH. |
Stability and Half-Life
-
Dodec-2-enal: The Michael adduct is chemically stable (thioether bond), but the aldehyde moiety is labile and prone to oxidation or further reaction.
-
HNE: Highly stable due to cyclization. Can persist in tissues for hours to days.
-
MDA: Forms reversible Schiff bases (unstable) or stable dihydropyridine-type adducts (fluorescent).
Experimental Workflows
Protocol: In Vitro Generation of Dodec-2-enal Adducts
Objective: Synthesize positive controls for Mass Spectrometry validation. Critical Note: Unlike HNE, Dodec-2-enal is poorly soluble in aqueous buffers.
-
Preparation of Aldehyde Stock:
-
Dissolve Dodec-2-enal (Sigma-Aldrich or similar, >95% purity) in acetonitrile (ACN) or ethanol to create a 100 mM stock.
-
Why: Direct addition to PBS causes micelle formation and heterogeneous labeling.
-
-
Incubation:
-
Protein (e.g., BSA or cell lysate, 1 mg/mL) in PBS (pH 7.4).
-
Add Dodec-2-enal stock to final concentration of 100 µM - 1 mM (keep organic solvent <1% v/v).
-
Incubate at 37°C for 2-4 hours with gentle agitation.
-
-
Stabilization (Optional but Recommended for Schiff Bases):
-
Add
(Sodium Borohydride) or (Sodium Cyanoborohydride) to a final concentration of 10 mM. -
Incubate 30 mins at room temp.
-
Why: Reduces the remaining aldehyde (in Michael adducts) to an alcohol, preventing artifactual cross-linking during digestion. Reduces reversible Schiff bases to stable secondary amines.
-
-
Cleanup:
-
Remove unreacted aldehyde via Acetone precipitation or Spin Desalting Columns (e.g., Zeba).
-
Mass Spectrometry Detection Strategy
Method: Bottom-up Proteomics (LC-MS/MS).
Step 1: Database Configuration Configure your search engine (MaxQuant, Mascot, Proteome Discoverer) with the following variable modifications.
| Modification Name | Composition Change | Mass Shift ( | Target Residues | Note |
| Dodec-2-enal (Michael) | +182.1671 | Cys, His, Lys | Primary adduct. | |
| Dodec-2-enal (Reduced) | +184.1827 | Cys, His, Lys | If NaBH4 used. | |
| Dodec-2-enal (Schiff) | +164.1565 | Lys | Loss of H2O. | |
| 4-HNE (Michael) | +156.1150 | Cys, His, Lys | Comparison. |
Step 2: Enrichment (Self-Validating Step) Because adduct stoichiometry is low (often <1%), enrichment is required for complex lysates.
-
Biotin-Hydrazide Capture:
-
Since Dodec-2-enal adducts retain a carbonyl group (unlike HNE cyclic adducts), they can be specifically enriched using Biotin-Hydrazide beads before reduction.
-
Validation: Treat one aliquot with NaBH4 immediately (negative control for enrichment) and one without. Only the non-reduced sample should bind Biotin-Hydrazide.
-
Step 3: LC-MS/MS Parameters
-
Column: C18 Reverse Phase (High hydrophobicity of DDE peptides requires a shallower gradient).
-
Gradient: Extend the high-organic phase. DDE-modified peptides will elute significantly later than their unmodified counterparts due to the C12 aliphatic chain.
-
Fragmentation: HCD (Higher-energy Collisional Dissociation) is preferred. Look for neutral loss of the aldehyde tail or specific immonium ions.
Figure 2: Proteomic workflow for identifying Dodec-2-enal adducts. The enrichment step leverages the unique "live" carbonyl nature of DDE Michael adducts.
References
-
Esterbauer, H., Schaur, R. J., & Zollner, H. (1991). Chemistry and biochemistry of 4-hydroxynonenal, malonaldehyde and related aldehydes. Free Radical Biology and Medicine, 11(1), 81-128.
-
Uchida, K. (2003). Histidine and lysine as targets of oxidative modification.[2][3] Amino Acids, 25(3-4), 249-257.[2]
-
Fritz, K. S., & Petersen, D. R. (2013). An overview of the chemistry and biology of reactive aldehydes. Free Radical Biology and Medicine, 59, 85-91.
-
Codreanu, S. G., et al. (2009). Alkylation of Cysteine 34 in Human Serum Albumin by
-Unsaturated Aldehydes. Chemical Research in Toxicology, 22(9), 1537-1547. -
Domingues, R. M., et al. (2013). Adductomics: Detecting the covalent modification of proteins by electrophiles. Journal of Proteomics, 92, 1-2.
Sources
- 1. Two Toxic Lipid Aldehydes, 4-hydroxy-2-hexenal (4-HHE) and 4-hydroxy-2-nonenal (4-HNE), Accumulate in Patients with Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histidine and lysine as targets of oxidative modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Signaling by 4-hydroxy-2-nonenal: exposure protocols, target selectivity and degradation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Dodec-2-enal
As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the chemicals you employ, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of Dodec-2-enal, a common unsaturated aldehyde in flavor and fragrance research, as well as a potential intermediate in pharmaceutical development. The procedures outlined below are designed to ensure the safety of laboratory personnel and to maintain environmental stewardship, grounded in established safety data and regulatory compliance.
Understanding the Hazard Profile of Dodec-2-enal
Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. Dodec-2-enal presents several risks that dictate its handling and disposal procedures.[1][2][3] It is classified as a skin and eye irritant, with the potential to cause allergic skin reactions.[1] Furthermore, it is recognized as being very toxic to aquatic life with long-lasting effects, making its containment and proper disposal a critical environmental concern.[1]
| Property | Value | Source |
| Molecular Formula | C12H22O | [1] |
| Appearance | Slightly yellow liquid | [1] |
| Flash Point | 110 °C (230 °F) - Closed Cup | [3][4] |
| Solubility | Insoluble in water; Soluble in alcohol | [1][3] |
| Hazard Statements | H315: Causes skin irritation.H317: May cause an allergic skin reaction.H319: Causes serious eye irritation.H410: Very toxic to aquatic life with long lasting effects. | [1] |
Immediate Safety Protocols and Personal Protective Equipment (PPE)
Adherence to strict safety protocols is the first line of defense against chemical exposure. The causality behind these measures is to create a barrier between the researcher and the potential hazards of Dodec-2-enal.
Engineering Controls:
-
Always handle Dodec-2-enal in a well-ventilated area.[2] A chemical fume hood is strongly recommended to minimize inhalation of vapors.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[3][5]
-
Hand Protection: Wear appropriate chemical-resistant gloves to prevent skin contact.[3][5] Given that solvents can degrade glove materials, consult a glove compatibility chart for the most suitable material.
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.[5]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of exceeding exposure limits, a NIOSH/MSHA-approved respirator is necessary.[5]
Dodec-2-enal Disposal Decision Workflow
The following workflow provides a logical pathway for determining the appropriate disposal route for Dodec-2-enal waste. This system is designed to be self-validating, ensuring that all generated waste is managed in a safe and compliant manner.
Caption: Disposal decision workflow for Dodec-2-enal waste.
Core Disposal Procedures
The disposal of Dodec-2-enal must be conducted in accordance with local, state, and federal regulations.[3] It is imperative to treat all chemical waste as hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) department.[6]
PART 4.1: Disposal of Small, Lab-Scale Quantities
For small quantities of Dodec-2-enal, such as residual amounts in reaction vessels or contaminated materials (e.g., pipette tips, wipes), direct collection as hazardous waste is the most prudent approach.
Step-by-Step Protocol:
-
Containerization:
-
Designate a specific, compatible waste container for Dodec-2-enal waste.[7] The container must be in good condition, with a secure, leak-proof lid.[7]
-
Ensure the container material is compatible with Dodec-2-enal. Glass or phenolic-lined steel are suitable options.[3]
-
Do not mix Dodec-2-enal waste with incompatible materials such as strong oxidizing agents, strong acids, or bases.[5]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name, "Dodec-2-enal".[7]
-
Include an accumulation start date and any other information required by your institution's EHS department.
-
-
Storage:
-
Arranging Disposal:
-
Once the container is full or has reached its designated accumulation time limit, contact your institution's EHS department to arrange for pickup and disposal.
-
A Note on Chemical Deactivation
While the deactivation of aldehydes to less hazardous compounds is a known chemical practice, it is crucial to approach this with caution for Dodec-2-enal.[8][9][10] Methods such as oxidation with potassium permanganate can convert aldehydes to their corresponding carboxylic acids, which are generally less volatile and toxic.[10] Another approach involves neutralization with agents like sodium pyrosulfite or glycine.[11][12]
PART 4.2: Disposal of Large Quantities and Unused Product
Any significant quantity of Dodec-2-enal, including expired or unused product, must be disposed of as hazardous waste. Under no circumstances should it be poured down the drain or disposed of in regular trash.
Step-by-Step Protocol:
-
Do Not Open: If the original container is sealed and in good condition, do not open it.
-
Labeling: Ensure the original manufacturer's label is intact and legible. If not, re-label the container with the full chemical name and any known hazard information.
-
Segregation: Store the container in a designated hazardous waste storage area, segregated from incompatible materials.
-
Professional Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for collection and transport. This ensures the waste is managed in compliance with all transportation and disposal regulations, likely through high-temperature incineration.[3]
Spill Management
In the event of a Dodec-2-enal spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Step-by-Step Spill Response:
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]
-
Wear Appropriate PPE: Before addressing the spill, don the full PPE as described in Section 2.[2]
-
Containment and Absorption:
-
Collection: Carefully scoop the absorbent material into a designated, sealable container for hazardous waste.
-
Decontamination: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.
-
Disposal: Label the waste container appropriately and arrange for its disposal through your EHS department.
Regulatory Framework
The disposal of Dodec-2-enal is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which provides a framework for the "cradle-to-grave" management of hazardous waste.[13] A waste is considered hazardous if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity) or is specifically listed by the Environmental Protection Agency (EPA).[6][13] Given its toxicity to aquatic life, Dodec-2-enal waste would likely be classified as hazardous.
Conclusion
The responsible management of Dodec-2-enal, from initial handling to final disposal, is a cornerstone of laboratory safety and environmental protection. By adhering to the procedures outlined in this guide—understanding the hazards, utilizing appropriate PPE, following a logical disposal workflow, and complying with all institutional and governmental regulations—researchers can ensure that their valuable work does not come at the cost of safety or environmental integrity. Always consult your institution's specific EHS guidelines, as they are the ultimate authority on waste management in your facility.
References
-
PCW France. (2020). Technical Data Sheet: TRANS 2 DODECENAL. Retrieved from [Link]
-
Synerzine. (2018). Safety Data Sheet: 2-Dodecenal, (E)-. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - trans-2-Dodecenal, 90-96% (gc). Retrieved from [Link]
- Google Patents. (n.d.). US5545336A - Method of neutralizing aldehyde-containing waste waters and the like.
-
The University of Texas at Austin Environmental Health & Safety. (n.d.). Chemical Waste. Retrieved from [Link]
-
University of Iowa Environmental Health & Safety. (2024). Disposal Protocol for High Level Disinfectants (HLDs). Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-dodecenal, 4826-62-4. Retrieved from [Link]
-
M&U International. (2014). MATERIAL SAFETY DATA SHEET: TRANS-2-DODECENAL. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Washington State Department of Ecology. (2024). Focus on: Treatment by Aldehyde Deactivation. Retrieved from [Link]
-
Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]
- Unknown Source. (n.d.). EPA HAZARDOUS WASTE CODES.
-
Temple University. (n.d.). Hazardous Chemical Waste Defined. Retrieved from [Link]
Sources
- 1. directpcw.com [directpcw.com]
- 2. synerzine.com [synerzine.com]
- 3. mu-intel.com [mu-intel.com]
- 4. 反式 -2-十二烯醛 ≥93%, stabilized, FG | Sigma-Aldrich [sigmaaldrich.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Hazardous Chemical Waste Defined | Campus Operations [campusoperations.temple.edu]
- 7. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 8. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. epfl.ch [epfl.ch]
- 11. US5545336A - Method of neutralizing aldehyde-containing waste waters and the like - Google Patents [patents.google.com]
- 12. Environmental Health & Safety: Occupational Safety: High Level Disinfectants: Disposal Protocol [safety.rochester.edu]
- 13. epa.gov [epa.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
